molecular formula C8H9BrO2S B3181541 Ethyl 5-bromo-3-methylthiophene-2-carboxylate CAS No. 909010-86-2

Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Cat. No.: B3181541
CAS No.: 909010-86-2
M. Wt: 249.13 g/mol
InChI Key: QNZAHZICJQJSFJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C8H9BrO2S and its molecular weight is 249.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromo-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromo-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZAHZICJQJSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Scaffold: Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Abstract

Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) represents a high-value heterocyclic building block characterized by its orthogonal reactivity profile. As a trisubstituted thiophene, it offers three distinct sites for chemical manipulation: an electrophilic ester at C2, a steric methyl handle at C3, and a nucleophilic-susceptible bromine at C5. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its critical role as a linchpin intermediate in the development of kinase inhibitors, antibacterial agents, and organic semiconductors.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound serves as a lipophilic, dense intermediate. The presence of the C3-methyl group introduces a crucial steric element that differentiates it from the simpler 5-bromo-2-carboxylate analogs, often influencing the atropisomerism of resulting biaryl systems.

PropertySpecification
CAS Number 909010-86-2
IUPAC Name Ethyl 5-bromo-3-methylthiophene-2-carboxylate
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.12 g/mol
Appearance Pale yellow solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water
Predicted LogP ~3.2 (Lipophilic)
Key Functional Groups Ethyl Ester (Electrophile), Bromide (Leaving Group), Thiophene (Aromatic Core)
Synthesis & Production Logic

The most robust route to CAS 909010-86-2 is the regioselective bromination of ethyl 3-methylthiophene-2-carboxylate . The C5 position is electronically activated by the sulfur atom and is the least sterically hindered site, making Electrophilic Aromatic Substitution (EAS) highly favorable over the C4 position.

Protocol: Regioselective Bromination using NBS
  • Precursor: Ethyl 3-methylthiophene-2-carboxylate

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The starting material (lower Rf) should disappear, replaced by a less polar product.

  • Work-up: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine and 5% sodium thiosulfate (to remove trace bromine).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria (Self-Check):

  • ¹H NMR (CDCl₃): The starting material displays two aromatic doublets (H4 and H5). The product must show a singlet at ~6.9–7.0 ppm (H4), confirming the loss of the H5 proton.

  • Mass Spec: Look for the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio).

Visualizing the Synthesis Pathway

SynthesisPath Precursor Ethyl 3-methylthiophene- 2-carboxylate Reagents NBS / DMF (Electrophilic Bromination) Precursor->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate 0°C to RT Product Ethyl 5-bromo-3-methyl- thiophene-2-carboxylate Intermediate->Product - HBr (Succinimide)

Figure 1: Regioselective bromination pathway targeting the C5 position via Electrophilic Aromatic Substitution.

Reactivity & Functionalization

This molecule acts as a "divergent node" in synthesis. The C5-Bromine allows for carbon-carbon bond formation, while the C2-Ester allows for elaboration into pharmacophores (amides, heterocycles).

A. C5-Position: Cross-Coupling (The "Head")

The C5-Br bond is highly reactive toward Palladium(0) catalysts.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 5-arylthiophenes. This is the primary route for generating kinase inhibitor libraries.

    • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O, 90°C.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation for organic electronics (OLEDs/OFETs).

B. C2-Position: Ester Transformations (The "Tail")
  • Hydrolysis: LiOH/THF/H₂O converts the ester to the carboxylic acid (mp >190°C), a precursor for acyl chlorides or amide coupling.

  • Reduction: LiAlH₄ yields the hydroxymethyl derivative, useful for installing leaving groups for SN2 reactions.

C. C3-Position: The Methyl Modulator

The methyl group is not chemically inert; it provides steric bulk . In 5-aryl derivatives, this methyl group clashes with the ortho-protons of the incoming aryl ring, twisting the biaryl axis. This is critical in drug design to disrupt planarity and improve solubility or selectivity.

Reactivity Workflow Diagram

ReactivityMap Core Ethyl 5-bromo-3-methyl thiophene-2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C5 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C2 Functionalization Reduction Reduction (LiAlH4) Core->Reduction C2 Functionalization Biaryl 5-Aryl-3-methylthiophene (Kinase Inhibitor Scaffold) Suzuki->Biaryl Acid Carboxylic Acid (Amide Precursor) Hydrolysis->Acid Alcohol Hydroxymethyl Derivative Reduction->Alcohol

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and ester groups.

Applications in Drug Discovery & Materials[11]
Medicinal Chemistry
  • Kinase Inhibitors: The 2-aminocarbonyl-thiophene scaffold is a privileged structure in kinase inhibition (e.g., p38 MAPK, VEGFR). The 3-methyl group often fits into hydrophobic pockets (Gatekeeper residues), enhancing selectivity.

  • Antibacterial Agents: Derivatives synthesized via Suzuki coupling at C5 have shown efficacy against S. Typhi and E. coli by disrupting bacterial cell wall synthesis enzymes (MurD/MurE ligases).

Material Science
  • Polythiophenes: The compound serves as a monomer for regioregular poly(3-methylthiophene) derivatives. The ester group acts as an electron-withdrawing auxochrome, tuning the bandgap for solar cell applications (Dye-Sensitized Solar Cells).

Handling & Safety Guidelines
  • Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References
  • Synthesis & Antibacterial Activity: "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi..." -

  • Suzuki Coupling Methodology: "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction..." -

  • General Thiophene Properties: "Ethyl 5-bromothiophene-2-carboxylate Product Data" -

  • Kinase Inhibitor Scaffolds: "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors..." (Analogous chemistry) -

Sources

An In-depth Technical Guide to Ethyl 5-bromo-3-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the development of novel therapeutic agents.[1][2] Its unique electronic and structural properties make it a privileged pharmacophore in the design of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of a key thiophene derivative, ethyl 5-bromo-3-methylthiophene-2-carboxylate, a versatile building block for organic synthesis and drug discovery.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate can be strategically approached in a two-step process: the preparation of the carboxylic acid precursor followed by its esterification.

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic Acid

A common and effective method for the synthesis of the precursor, 3-bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metalation of a suitable brominated thiophene derivative, followed by carboxylation. A detailed protocol is as follows:

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

  • Reaction Setup: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30°C under an inert atmosphere (e.g., argon or nitrogen), slowly add a 1.6 M solution of n-butyllithium in hexane.

  • Lithiation: Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -30°C, then cool the mixture to -70°C.

  • Addition of Thiophene: Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -70°C.

  • Reaction: Stir the reaction mixture at -70°C for 2 hours to ensure complete lithiation at the 2-position.

  • Carboxylation: Introduce a stream of dry carbon dioxide gas into the reaction mixture at -70°C for 1 hour. Continue the addition of carbon dioxide as the mixture is allowed to warm to room temperature.

  • Work-up: Acidify the reaction mixture to a pH of 2 using 1 N hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and heptane as the eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.[5]

Causality Behind Experimental Choices: The use of LDA at low temperatures is crucial for the regioselective deprotonation at the most acidic position (the carbon adjacent to the sulfur atom) without significant side reactions. The inert atmosphere prevents the quenching of the highly reactive organolithium intermediate by atmospheric moisture and oxygen.

Esterification to Ethyl 5-bromo-3-methylthiophene-2-carboxylate

With the carboxylic acid in hand, the target ethyl ester can be synthesized via standard esterification methods, such as Fischer esterification or Steglich esterification.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in a large excess of ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-bromo-3-methylthiophene-2-carboxylate. Further purification can be achieved by column chromatography.[6]

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry to ensure the complete conversion and removal of any starting material or byproducts.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Spectroscopic TechniquePredicted Key Features
¹H NMR - Singlet for the C4-H proton of the thiophene ring. - Quartet for the -OCH₂- protons of the ethyl group. - Singlet for the -CH₃ protons at the C3 position. - Triplet for the -CH₃ protons of the ethyl group.
¹³C NMR - Resonances for the five carbons of the thiophene ring. - Signal for the carbonyl carbon of the ester. - Resonances for the two carbons of the ethyl group. - Signal for the methyl carbon at the C3 position.
IR Spectroscopy - Strong C=O stretching vibration for the ester group (typically around 1715-1730 cm⁻¹). - C-O stretching vibrations (in the range of 1000-1300 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic protons.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the bromine atom (M and M+2 peaks with approximately equal intensity).

Chemical Reactivity and Synthetic Utility

The presence of a bromine atom on the thiophene ring makes ethyl 5-bromo-3-methylthiophene-2-carboxylate an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds.

Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[7]

Experimental Protocol: Suzuki Coupling of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

  • Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-3-methylthiophene-2-carboxylate, a suitable arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (2 equivalents).

  • Solvent: Add a solvent system, for example, a mixture of 1,4-dioxane and water.

  • Reaction: Degas the mixture and heat it under an inert atmosphere at a temperature of around 90°C for several hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[8]

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Diagram 1: Suzuki Coupling Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification cluster_3 Product A Ethyl 5-bromo-3-methyl- thiophene-2-carboxylate F Inert Atmosphere (Argon/Nitrogen) A->F B Arylboronic Acid B->F C Pd(PPh₃)₄ C->F D Base (e.g., K₃PO₄) D->F E Solvent (1,4-Dioxane/Water) E->F G Heating (e.g., 90°C) F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Aryl-substituted Thiophene Derivative J->K G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination R1X R¹-X (Thiophene) R2SnR3 R²-SnR₃ (Organostannane) R1R2 R¹-R² XSnR3 X-SnR₃

Sources

Ethyl 5-bromo-3-methylthiophene-2-carboxylate molecular weight and formula

[1]

Executive Summary & Core Identity

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a highly functionalized thiophene derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structure features a trisubstituted thiophene ring: an ethyl ester at position C2, a methyl group at C3, and a bromine atom at C5. This specific substitution pattern renders it an ideal "linchpin" molecule—the bromine allows for palladium-catalyzed cross-coupling (Suzuki, Stille), while the ester provides a handle for acylation or heterocycle formation.

Physicochemical Identity Card
PropertySpecification
CAS Registry Number 909010-86-2
IUPAC Name Ethyl 5-bromo-3-methylthiophene-2-carboxylate
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.13 g/mol
Exact Mass 247.9507 (for ⁷⁹Br isotope)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES CCOC(=O)C1=C(C)C=C(Br)S1

Structural Analysis & Reactivity Profile

The molecule's utility stems from the electronic interplay between its three substituents. Understanding this is crucial for designing downstream reactions.

  • The Thiophene Core: Sulfur-containing heterocycle, electron-rich compared to benzene, but deactivated by the ester.

  • C2-Ester (Electron Withdrawing): Deactivates the ring but directs nucleophilic attacks to the carbonyl carbon. It serves as a "mask" for carboxylic acids, amides, or alcohols.

  • C3-Methyl (Steric/Electronic): Provides weak electron donation. Crucially, it introduces steric bulk adjacent to the ester, which can influence the selectivity of hydrolysis or enzymatic docking in drug targets.

  • C5-Bromine (Reactive Handle): The primary site for functionalization. Located at the

    
    -position relative to sulfur, this bond is activated for oxidative addition by transition metals.
    
Reactivity Logic Diagram

The following diagram illustrates the orthogonal reactivity channels available for this molecule.

ReactivityMapCenterEthyl 5-bromo-3-methylthiophene-2-carboxylateBr_SiteC5-Bromine(Electrophilic Site)Center->Br_SiteLocalizationEster_SiteC2-Ester(Nucleophilic Target)Center->Ester_SiteLocalizationRing_SiteThiophene Ring(Pi-System)Center->Ring_SiteCoreSuzukiSuzukiBr_Site->SuzukiPd-CatalyzedCoupling (Ar-B(OH)2)BuchwaldBuchwaldBr_Site->BuchwaldC-N BondFormationHydrolysisHydrolysisEster_Site->HydrolysisLiOH/THF-> AcidAmidationAmidationEster_Site->AmidationAminolysis-> AmideOxidationOxidationRing_Site->OxidationS-Oxidation(Rare)

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for divergent synthesis.

Synthetic Methodology

The synthesis of Ethyl 5-bromo-3-methylthiophene-2-carboxylate is typically achieved via regioselective electrophilic aromatic substitution (SEAr) . The starting material, Ethyl 3-methylthiophene-2-carboxylate, undergoes bromination.

Protocol: Regioselective Bromination

Objective: Install a bromine atom at C5 without over-brominating or affecting the ester.

Reagents:

  • Precursor: Ethyl 3-methylthiophene-2-carboxylate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl 3-methylthiophene-2-carboxylate in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Note: Slow addition prevents localized high concentrations of radical species.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The product will appear less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-cold water/brine (1:1). The product may precipitate or form an oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with water (to remove DMF) and saturated

    
     (to quench trace 
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
Synthetic Logic Diagram

SynthesisFlowStartStart: Ethyl 3-methylthiophene-2-carboxylateReagentAdd NBS (1.05 eq)in DMF at 0°CStart->ReagentIntermediateReaction Progress(SEAr Mechanism at C5)Reagent->IntermediateQuenchQuench: Ice Water + Na2S2O3Intermediate->QuenchWorkupExtraction (EtOAc) &Drying (MgSO4)Quench->WorkupProductFinal Product:Ethyl 5-bromo-3-methylthiophene-2-carboxylateWorkup->Product

Figure 2: Step-by-step synthetic workflow for the regioselective bromination.[2]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[3][4][6][7][8][9]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~6.90 ppm (s, 1H): The singlet corresponds to the lone proton at the C4  position. Its lack of splitting confirms the 5-bromo substitution.
      
    • 
       ~4.30 ppm (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (
      
      
      ).
    • 
       ~2.50 ppm (s, 3H): Methyl group at C3 .
      
    • 
       ~1.35 ppm (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (
      
      
      ).
  • ¹³C NMR: Expect signals for the carbonyl (~162 ppm), C2 (quaternary), C3 (quaternary), C5-Br (quaternary, upfield shift due to heavy atom effect), C4 (methine), and the ethyl/methyl aliphatic carbons.

Mass Spectrometry (MS)
  • Isotopic Pattern: A hallmark of brominated compounds is the 1:1 intensity ratio between the

    
     and 
    
    
    peaks due to
    
    
    and
    
    
    isotopes.
  • m/z: Expect peaks at ~248 and ~250.

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate.

  • Kinase Inhibitors: Thiophene-2-carboxylates are bioisosteres for phenyl rings in ATP-competitive inhibitors. The C3-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases.

  • Suzuki-Miyaura Coupling: The C5-Br is easily replaced by aryl or heteroaryl boronic acids, allowing the rapid construction of bi-aryl libraries.

  • Polymer Science: In materials science, this monomer can be polymerized (after ester hydrolysis and decarboxylation or direct coupling) to form polythiophenes for organic electronics, where the alkyl/ester chains improve solubility.

References

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid, 5-bromo-3-methyl-, ethyl ester.[3] National Center for Biotechnology Information. Retrieved from [Link]

Safety data sheet SDS for ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Ethyl 5-bromo-3-methylthiophene-2-carboxylate Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Executive Summary: Beyond the Standard SDS

In the landscape of medicinal chemistry, Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS: 69205-18-5) is more than a simple reagent; it is a high-value scaffold used frequently in the synthesis of heterocyclic pharmacophores.[1] Its structure—a thiophene core functionalized with a reactive bromine and a protected carboxylate—makes it a linchpin in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

However, standard Safety Data Sheets (SDS) often treat this compound generically. This guide bridges the gap between regulatory compliance and practical laboratory safety, focusing on the specific risks associated with halogenated thiophenes and the operational protocols required to handle them without compromising data integrity or researcher safety.

Part 1: Physicochemical Profile & Hazard Stratification

To handle a chemical safely, one must understand its physical state and reactivity. This compound is typically a solid, which dictates specific engineering controls regarding dust generation.

Table 1: Technical Specifications & Properties
PropertyData / DescriptionOperational Implication
CAS Number 69205-18-5Unique identifier for inventory tracking.[1]
Molecular Formula

Sulfur content requires specific waste streams.[1]
Molecular Weight ~249.13 g/mol Heavy atom count aids in mass spec identification.[1]
Physical State Solid (Crystalline powder)Risk: Particulate inhalation.[1] Control: Weigh in sash-restricted hood.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; aqueous washes will not effectively remove skin contamination.
Storage 2–8°C, Inert Gas, DarkCritical: Thiophenes can be light-sensitive; bromine can be labile.[1]
GHS Hazard Classification (The "Why" Behind the Warnings)

While classified primarily as an Irritant , the structural presence of the thiophene ring and the bromine substituent necessitates a higher tier of caution regarding sensitization and potential toxicity.

  • Signal Word: WARNING

  • H315 (Skin Irritation): The lipophilic nature of the ethyl ester facilitates skin penetration, carrying the reactive bromothiophene core into the dermis.

  • H319 (Eye Irritation): Fine dusts are highly abrasive and chemically reactive with mucous membranes.[1]

  • H335 (Respiratory Irritation): Inhalation of dust triggers immediate upper respiratory tract inflammation.[1]

Part 2: Operational Safety & Strategic Handling

This section details the "Expertise" pillar—moving from what the hazard is to how to manage it during experimentation.

Protocol 1: The "Static-Free" Weighing Workflow

Context: As a solid organic intermediate, this compound is prone to static charge, which can cause "jumping" during weighing, leading to bench contamination.

  • Engineering Control: Operate inside a chemical fume hood with the sash at the lowest working position.

  • Static Dissipation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.[1]

  • Solvent Dampening: If the experiment permits, pre-weigh the solvent in the reaction flask and transfer the solid directly, or dissolve the solid in the weighing boat with a small amount of DCM to transfer as a liquid (eliminating dust risk).

  • Decontamination: Immediately wipe the balance area with a thiophene-compatible solvent (e.g., acetone) followed by a soap-water wash.[1]

Protocol 2: Reaction Safety (The Suzuki Coupling Context)

Context: This compound is most often used in cross-coupling.[1] The bromine at position 5 is the reactive site.[2]

  • Incompatibility Check:

    • Strong Oxidizers: Avoid.[1][3] Thiophenes are electron-rich and can undergo uncontrolled oxidation (opening the ring).[1]

    • Strong Bases: The ethyl ester is susceptible to hydrolysis. If using bases like

      
       or 
      
      
      
      , ensure temperature controls are in place to prevent side reactions.
  • Thermal Runaway Risk:

    • While not highly explosive, the combination of palladium catalysts, organic solvents, and heat can generate pressure.

    • Rule: Always run reactions involving this intermediate under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the thiophene ring and to stabilize the catalyst.

Part 3: Visualizing the Safety Logic

Diagram 1: Risk Assessment Hierarchy

This diagram visualizes the "Source-Pathway-Receptor" model specific to handling brominated thiophene solids.[1]

G Source Source: Ethyl 5-bromo-3-methylthiophene (Fine Dust) Pathway Pathway: Airborne Dispersion (Static Charge) Source->Pathway Receptor Receptor: Researcher (Lungs/Eyes) Pathway->Receptor Uncontrolled Exposure Control Control Barrier: Fume Hood + Anti-Static Gun Pathway->Control Control->Receptor Exposure Blocked

Caption: The Source-Pathway-Receptor model highlighting the critical intervention point (Control Barrier) to prevent respiratory exposure.

Diagram 2: Synthesis Workflow & Safety Checkpoints

A decision tree for researchers setting up a reaction with this intermediate.

Workflow Start Start: Weighing Reagent Check1 Is Ionizer Used? Start->Check1 Action1 Proceed to Dissolution Check1->Action1 Yes Stop1 STOP: High Dust Risk Check1->Stop1 No Reaction Reaction Setup (Suzuki Coupling) Action1->Reaction Atmosphere Inert Gas (Ar/N2)? Reaction->Atmosphere Atmosphere->Stop1 No (Oxidation Risk) Quench Quenching: Avoid Acid/Base Exotherm Atmosphere->Quench Yes Waste Disposal: Halogenated + Sulfur Stream Quench->Waste

Caption: Operational workflow emphasizing the "Stop" points where safety or chemical stability is compromised.

Part 4: Emergency Response & Toxicology

First Aid Measures
  • Eye Contact: Immediate irrigation is vital.[1] The bromine substituent can hydrolyze to form acidic byproducts on the moist surface of the eye. Flush for 15 minutes minimum.

  • Skin Contact: Do not use ethanol or DMSO to wash the skin; these solvents act as vehicles, dragging the compound deeper into the tissue. Use copious amounts of soap and water.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Toxicological Insights
  • Sensitization: Thiophene derivatives are known structural alerts for skin sensitization.[1] Repeated exposure, even at low levels, can lead to allergic contact dermatitis.

  • Metabolism: If ingested or absorbed, the ester moiety is likely hydrolyzed by esterases, releasing the free bromothiophene carboxylic acid, which may have different toxicity profiles (e.g., higher acidity).

Part 5: Waste Management & Environmental Stewardship

Proper disposal is a legal and ethical requirement.[1] This compound presents a dual-hazard for waste streams:

  • Halogenated Waste: Due to the Bromine atom, this must not be mixed with general non-halogenated organic solvents. It requires high-temperature incineration to prevent the formation of dioxins/furans.[1]

  • Sulfur Content: The thiophene ring contains sulfur.[1][4] When incinerated, it produces Sulfur Dioxide (

    
    ). Ensure the waste contractor is aware of the sulfur content to manage scrubber load at the incineration plant.
    
  • Aquatic Toxicity: As an organic ester, it likely has high aquatic toxicity.[1] Never dispose of down the drain.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51342004 (Analog: Methyl 3-bromo-5-methylthiophene-2-carboxylate).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Irritation/Sensitization).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Ethyl and Methyl 5-bromo-3-methylthiophene-2-carboxylate: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the thiophene moiety stands as a privileged scaffold, lending its unique electronic and structural properties to a diverse array of functional molecules. Among the plethora of thiophene-based building blocks, the 5-bromo-3-methylthiophene-2-carboxylate framework is of particular interest to researchers and process chemists. The strategic placement of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the methyl and carboxylate groups at the 3- and 2-positions, respectively, allow for fine-tuning of steric and electronic properties, as well as serving as points for further molecular elaboration.

This in-depth technical guide provides a comparative analysis of two closely related and commercially significant derivatives: ethyl 5-bromo-3-methylthiophene-2-carboxylate and methyl 5-bromo-3-methylthiophene-2-carboxylate. While the single methylene unit difference between the ethyl and methyl ester may appear trivial, it imparts subtle yet significant variations in their physicochemical properties, reactivity, and ultimately, their suitability for specific applications. This guide, intended for researchers, scientists, and drug development professionals, will delve into these differences, providing field-proven insights and detailed protocols to inform rational compound selection and process optimization.

Physicochemical Properties: A Comparative Overview

The choice between an ethyl and a methyl ester can influence a range of physical parameters, from solubility in common organic solvents to melting and boiling points. These properties are not merely academic; they have practical implications for reaction setup, work-up procedures, and purification strategies. For instance, a higher boiling point might be advantageous for reactions requiring elevated temperatures, while differences in polarity can be exploited for chromatographic separation.

PropertyEthyl 5-bromo-3-methylthiophene-2-carboxylateMethyl 5-bromo-3-methylthiophene-2-carboxylate
CAS Number 13183-49-6876938-56-6
Molecular Formula C₈H₉BrO₂SC₇H₇BrO₂S
Molecular Weight 249.12 g/mol 235.10 g/mol
Boiling Point ~110-112 °C / 0.5 mmHgNot readily available
Density ~1.5 g/cm³Not readily available
Appearance Colorless to light yellow oil/liquidInformation not readily available
Solubility Soluble in common organic solventsSoluble in common organic solvents

Note: Some physical properties for these specific compounds are not extensively reported in publicly available literature and are often extrapolated from similar compounds.

Synthesis of Ethyl and Methyl 5-bromo-3-methylthiophene-2-carboxylate

The most common and direct route to both the ethyl and methyl esters is the esterification of the parent carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. The choice of alcohol—ethanol for the ethyl ester and methanol for the methyl ester—is the primary variable in this transformation.

G cluster_0 Esterification of 5-bromo-3-methylthiophene-2-carboxylic acid start 5-bromo-3-methylthiophene- 2-carboxylic acid ethyl_ester Ethyl 5-bromo-3-methylthiophene- 2-carboxylate start->ethyl_ester Ethanol (EtOH), Acid Catalyst (e.g., H₂SO₄) methyl_ester Methyl 5-bromo-3-methylthiophene- 2-carboxylate start->methyl_ester Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄)

Caption: General synthesis pathway for ethyl and methyl esters.

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general framework for the acid-catalyzed esterification of 5-bromo-3-methylthiophene-2-carboxylic acid.

Materials:

  • 5-bromo-3-methylthiophene-2-carboxylic acid

  • Anhydrous ethanol or anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of the corresponding anhydrous alcohol (ethanol or methanol, typically 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the bulk of the alcohol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., diethyl ether).

    • Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl or methyl ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.

  • Anhydrous Conditions: The absence of water is crucial to prevent the reverse reaction (ester hydrolysis) and to ensure high yields.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reactivity: The Subtle Influence of the Alkyl Group

The primary difference in reactivity between the ethyl and methyl esters stems from the steric hindrance imparted by the alkyl group. The smaller methyl group generally allows for faster reaction rates in processes where the ester is the reactive site, such as hydrolysis or transesterification.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. In both acidic and basic conditions, the methyl ester is generally observed to hydrolyze more rapidly than the ethyl ester due to the reduced steric bulk around the carbonyl carbon, which facilitates the approach of the nucleophile (water or hydroxide).

G cluster_0 Comparative Hydrolysis Rates ethyl Ethyl Ester hydrolysis Hydrolysis (H₃O⁺ or OH⁻) ethyl->hydrolysis Slower rate methyl Methyl Ester methyl->hydrolysis Faster rate product Carboxylic Acid hydrolysis->product

Caption: Conceptual diagram of relative hydrolysis rates.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

In the context of drug development, the most significant reaction involving these molecules is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, at the 5-bromo position. In these reactions, the ester group is typically a spectator, but its steric and electronic properties can still subtly influence the reaction outcome.

While the difference in steric hindrance between an ethyl and a methyl group at the 2-position of the thiophene ring is modest, it can have a discernible effect on the approach of the bulky palladium catalyst to the 5-position. In some cases, the less sterically demanding methyl ester might lead to slightly faster reaction rates or higher yields, particularly with sterically encumbered coupling partners. However, for many Suzuki couplings, this difference is often negligible, and the choice of ester may be dictated by other factors such as the solubility of the starting material or product in the reaction solvent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl or methyl 5-bromo-3-methylthiophene-2-carboxylate with an arylboronic acid.

Materials:

  • Ethyl or methyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the thiophene ester (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

Applications in Drug Discovery and Materials Science

Both ethyl and methyl 5-bromo-3-methylthiophene-2-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The thiophene core is a bioisostere for the benzene ring and is found in numerous approved drugs.

  • Kinase Inhibitors: The thiophene scaffold can be elaborated to produce potent inhibitors of various kinases, which are crucial targets in oncology. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common structural motif in kinase inhibitors.

  • Antiviral and Antimicrobial Agents: Thiophene derivatives have shown promise as antiviral and antimicrobial agents. The ability to functionalize the 5-position via cross-coupling allows for the rapid generation of libraries of compounds for screening.

  • Organic Electronics: In materials science, these compounds can serve as monomers for the synthesis of conjugated polymers. The electronic properties of these polymers can be tuned by the choice of substituents on the thiophene ring, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The choice between the ethyl and methyl ester in these applications is often pragmatic. If a subsequent step involves hydrolysis of the ester, the more readily cleaved methyl ester might be preferred for milder reaction conditions. Conversely, if the ester is to remain in the final molecule, the ethyl ester might be chosen for its potential to improve the solubility or other pharmacokinetic properties of the drug candidate.

Conclusion: A Matter of Nuance

The difference between ethyl and methyl 5-bromo-3-methylthiophene-2-carboxylate is a testament to the nuanced considerations that underpin modern synthetic chemistry. While their core reactivity is largely dictated by the thiophene ring and the bromo substituent, the seemingly minor variation in the ester alkyl group can have tangible consequences for their physical properties and reactivity. The methyl ester, with its reduced steric profile, often offers a kinetic advantage in reactions at the carbonyl center. The ethyl ester, on the other hand, may provide benefits in terms of physical handling and can influence the properties of the final product.

Ultimately, the selection of one ester over the other is a decision that must be made on a case-by-case basis, taking into account the specific requirements of the synthetic route and the desired properties of the target molecule. This guide has provided a framework for making that decision, grounded in the fundamental principles of organic chemistry and supported by practical, field-proven insights.

References

Thiophene-Based Building Blocks for Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of core molecular scaffolds dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. As a Senior Application Scientist, I frequently guide discovery teams through the strategic implementation of the thiophene moiety—a five-membered, sulfur-containing heteroaromatic ring. Ranked as the 4th most prevalent sulfur-containing moiety in US FDA-approved small molecules[1], thiophene is not merely a structural placeholder; it is a highly functional bioisostere.

This whitepaper provides an in-depth mechanistic analysis of thiophene in medicinal chemistry, exploring the causality behind its physicochemical advantages, its role in multi-target directed ligands (MTDLs), step-by-step synthetic methodologies, and the metabolic liabilities that chemists must navigate during lead optimization.

The Physicochemical Causality of Thiophene Bioisosterism

The classical replacement of a benzene ring with a thiophene ring is a cornerstone strategy in structure-activity relationship (SAR) optimization[2]. However, this substitution is never arbitrary. The causality behind this choice lies in the distinct electronic and spatial perturbations introduced by the sulfur heteroatom[1].

While benzene and thiophene share similar molar volumes and aromaticity, the sulfur atom in thiophene possesses unshared electron pairs. This fundamental difference transforms a purely hydrophobic aromatic ring into a system capable of acting as a weak hydrogen bond acceptor, thereby enhancing target-receptor binding affinities[1]. Furthermore, thiophene exhibits a slightly lower partition coefficient (logP) than benzene, which subtly improves aqueous solubility without compromising the molecule's ability to permeate lipid bilayers[3].

Table 1: Physicochemical Comparison of Benzene vs. Thiophene
PropertyBenzeneThiopheneCausality in Drug Design
Molecular Formula C₆H₆C₄H₄SIntroduction of sulfur enables novel receptor interactions[1].
Molecular Weight 78.11 g/mol 84.14 g/mol Minimal size difference maintains the established steric profile[1].
LogP (Lipophilicity) ~2.13~1.81Lower logP improves aqueous solubility and metabolic clearance rates[3].
pKa N/A~ -4.5 (weakly basic)Alters the ionization state, impacting membrane permeability[3].
H-Bonding Capacity NoneAcceptor (via S lone pairs)Enhances target-receptor binding affinity via sulfur-aromatic interactions[1].

Clinical Validation: FDA-Approved Thiophene Therapeutics

The clinical viability of the thiophene scaffold is validated by its presence in 26 FDA-approved drugs across diverse therapeutic areas, including neurology, cardiology, and oncology[1]. Analyzing these approved structures reveals how medicinal chemists leverage thiophene to achieve specific pharmacological outcomes.

Table 2: Representative FDA-Approved Thiophene-Containing Drugs
Drug NameTherapeutic AreaPrimary TargetStructural Role of Thiophene
Olanzapine Schizophrenia / BipolarDopamine/Serotonin ReceptorsForms the core fused thienobenzodiazepine scaffold[1].
Duloxetine Major Depressive DisorderSerotonin-Norepinephrine ReuptakeActs as a bioisosteric replacement for a phenyl ring to tune lipophilicity.
Clopidogrel AtherothrombosisP2Y12 Platelet ReceptorFused thienopyridine; acts as the specific site of CYP450 prodrug activation[1].
Suprofen Inflammation (Ophthalmic)Cyclooxygenase (COX)Core pharmacophore (Systemic use was withdrawn due to renal toxicity)[4].

Mechanistic Pathways: Multi-Target Directed Ligands (MTDLs)

In the context of complex, multifactorial diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), single-target therapies frequently fall short. Thiophene derivatives have recently gained traction as Multi-Target Directed Ligands (MTDLs) [5].

Because the thiophene ring is electron-rich and sterically compact, it can be functionalized to interact simultaneously with multiple enzymatic pockets. For example, thiophene-based hybrids have been engineered to dually inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[5][6]. The thiophene core anchors the molecule within the catalytic site of AChE while positioning peripheral functional groups to block the MAO-B enzyme cavity, thereby restoring cholinergic transmission and reducing oxidative stress simultaneously[6].

MTDL_Pathway Thio Thiophene-based MTDLs AChE AChE Inhibition Thio->AChE Binds catalytic site MAOB MAO-B Inhibition Thio->MAOB Blocks enzyme cavity ACh ↑ Acetylcholine (Restores Cognition) AChE->ACh Prevents degradation OS ↓ Oxidative Stress (Neuroprotection) MAOB->OS Reduces ROS production

Thiophene-based dual inhibition pathway for neurodegenerative disease management.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of complex thiophene architectures relies heavily on the Suzuki-Miyaura cross-coupling reaction [7]. This palladium-catalyzed process forms robust C-C bonds between an organoboron species and a thiophene halide[7].

Causality of Experimental Design: Thiophene is highly electron-rich. This electronic nature can slow down the oxidative addition step of the palladium catalyst compared to electron-deficient aryl halides, sometimes resulting in competitive deborylation side reactions[8]. To counteract this, the protocol below utilizes a highly active catalyst (e.g., Pd(PPh₃)₄) and a strong base (e.g., K₃PO₄ or K₂CO₃) to accelerate transmetalation and drive the catalytic cycle forward[7][9].

Step-by-Step Protocol: Synthesis of Aryl-Thiophenes

Self-Validating System Logic: This protocol is designed with built-in validation checkpoints to ensure the integrity of the inert atmosphere and the viability of the catalyst.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the bromothiophene derivative (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq)[7].

  • Atmospheric Purging (Critical Step): Evacuate the flask under a high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

    • Self-Validation Checkpoint: Oxygen contamination will irreversibly oxidize Pd(0) to inactive Pd(II). If the reaction mixture turns prematurely black upon heating, palladium black has precipitated, indicating a compromised inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (2-5 mol%). Inject degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe[7].

  • Cross-Coupling: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2 to 24 hours[7]. Monitor the progress via Thin Layer Chromatography (TLC) or GC-MS.

    • Self-Validation Checkpoint: The disappearance of the bromothiophene starting material peak on the GC-MS trace validates the completion of the oxidative addition and reductive elimination cycles.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine[7].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[7].

Suzuki_Workflow Prep 1. Reagent Prep Thiophene Halide + Boronic Acid Degas 2. Inert Atmosphere Evacuate/Backfill N2 Prep->Degas Cat 3. Catalysis Pd(PPh3)4 + Base Degas->Cat React 4. Cross-Coupling 80-100°C, 2-24h Cat->React Workup 5. Workup Aqueous Extraction React->Workup Purify 6. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of thiophenes.

Metabolic Liabilities and Structural Optimization

While thiophene is a privileged scaffold, it carries inherent metabolic liabilities that must be proactively managed. Certain thiophene-containing drugs, such as the NSAIDs suprofen and tiaprofenic acid, have been associated with severe idiosyncratic renal toxicity[4].

The Causality of Toxicity: The electron-rich nature of the thiophene ring makes it highly susceptible to bioactivation by hepatic Cytochrome P450 (CYP) enzymes. Oxidation typically occurs directly at the sulfur atom (forming reactive S-oxides) or across the conjugated double bonds (forming epoxides)[4]. These reactive electrophilic metabolites (RMs) can covalently bind to nucleophilic residues on cellular proteins or deplete intracellular glutathione (GSH), triggering cellular stress and immune-mediated toxicity[4].

Optimization Strategy: To mitigate bioactivation, medicinal chemists employ strategic structural modifications. Introducing steric bulk (e.g., methyl or halogen groups) adjacent to the sulfur atom can physically block CYP450 access to the metabolic hotspot. Alternatively, if early in vitro ADME-Tox screening (using human liver microsomes and GSH trapping) reveals high RM formation, the thiophene ring may be substituted with a more metabolically stable bioisostere, such as a thiazole or a saturated C(sp³)-rich heterocycle.

References

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Technical Procurement Guide: Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the procurement, chemical profile, and quality assurance protocols for Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) .

Executive Summary

Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural utility lies in the 5-bromo motif, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), and the ethyl ester , which allows for subsequent derivatization into amides, alcohols, or heterocycles.

This guide provides a scientifically grounded framework for sourcing this compound, emphasizing impurity profiling (specifically regio-isomeric contamination) and vendor qualification.

Chemical Identity & Technical Specifications

Before engaging suppliers, the procurement team must establish the Critical Quality Attributes (CQAs) based on the molecule's intrinsic properties.

AttributeSpecification
Chemical Name Ethyl 5-bromo-3-methylthiophene-2-carboxylate
CAS Number 909010-86-2
Molecular Formula C₈H₉BrO₂S
Molecular Weight 249.12 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Aryl Bromide (C-5), Ethyl Ester (C-2), Methyl group (C-3)
Structural Analysis

The molecule features a thiophene core substituted at the 2, 3, and 5 positions. The 3-methyl group introduces steric bulk near the ester, potentially influencing the kinetics of hydrolysis or nucleophilic attack at the carbonyl carbon. The 5-bromo position is electronically activated by the sulfur atom, making it significantly more reactive toward oxidative addition than typical phenyl bromides.

Synthesis & Impurity Profiling (The "Hidden" Risks)

Understanding the synthesis route is mandatory for anticipating impurities that may not appear on a standard Certificate of Analysis (CoA).

Primary Synthesis Route

The industrial synthesis typically involves the electrophilic bromination of Ethyl 3-methylthiophene-2-carboxylate .

  • Reagents: N-Bromosuccinimide (NBS) or Br₂.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The thiophene ring is most reactive at the α-positions (2 and 5). Since position 2 is blocked by the ester, bromination favors position 5.

Critical Impurity: The 4-Bromo Isomer

While the 5-position is thermodynamically and kinetically favored, "over-bromination" or lack of temperature control can lead to:

  • 4-Bromo isomer: (Ethyl 4-bromo-3-methylthiophene-2-carboxylate). Hard to separate by standard flash chromatography due to similar polarity.

  • 4,5-Dibromo species: Result of using excess brominating agent.

Procurement Directive: You must explicitly request Regio-isomeric Purity data (typically via 1H-NMR integration) from the supplier. A standard HPLC peak may hide the 4-bromo isomer if the gradient is not optimized.

Synthesis & Impurity Diagram

SynthesisPath Start Ethyl 3-methylthiophene-2-carboxylate (Starting Material) Reagent NBS / Br2 (Bromination) Start->Reagent Product TARGET: 5-Bromo isomer (CAS 909010-86-2) Reagent->Product Major Pathway (α-attack) Impurity1 IMPURITY: 4-Bromo isomer (Regio-isomer) Reagent->Impurity1 Minor Pathway (β-attack) Impurity2 IMPURITY: 4,5-Dibromo species (Over-bromination) Reagent->Impurity2 Excess Reagent

Figure 1: Synthetic pathway highlighting the origin of critical regio-isomeric impurities.

Supplier Landscape & Qualification

The supply chain for CAS 909010-86-2 is tiered. Choosing the right tier depends on your development stage.

Tier 1: Specialized Building Block Suppliers (Recommended for Discovery)

These vendors specialize in heterocyclic chemistry and often hold stock from milligrams to 100g.

  • BLD Pharm: Known for extensive thiophene catalogs.

  • Combi-Blocks: High reliability for brominated heterocycles.

  • Enamine: Excellent for early-stage discovery; often synthesizes on demand if out of stock.

Tier 2: Bulk/Custom Synthesis (Recommended for Pilot/GLP)

For quantities >1kg, catalog prices become prohibitive. Engage CDMOs with specific experience in thiophene chemistry (handling sulfur odors and bromination hazards).

  • WuXi AppTec

  • Pharmaron

Supplier Qualification Protocol

SupplierQual Request 1. Request Quote & CoA (Specify CAS 909010-86-2) Check1 2. Check Purity Method HPLC > 97%? Request->Check1 Check2 3. Verify Identity Does 1H-NMR confirm 5-position sub? Check1->Check2 Yes Reject Reject / Request New Batch Check1->Reject No (<97%) Decision 4. Approve Supplier Check2->Decision Yes (Singlet at ~7.0-7.5 ppm) Check2->Reject No (Coupling observed)

Figure 2: Decision logic for vetting supplier Certificates of Analysis (CoA).

Experimental Application: Suzuki-Miyaura Coupling

To validate the material's quality in-house, a standard Suzuki coupling is the most effective functional test.

Protocol:

  • Reactants: 1.0 eq CAS 909010-86-2 + 1.2 eq Phenylboronic acid.

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

  • Base/Solvent: 3.0 eq K₂CO₃ in Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4 hours under N₂.

  • Success Criteria: Full conversion (TLC/LCMS) to the bi-aryl product. Failure often indicates catalyst poisoning by sulfur impurities (free thiols) in the starting material.

Handling & Storage

  • Light Sensitivity: Brominated thiophenes can undergo photodehalogenation. Store in amber vials.

  • Hydrolysis Risk: The ethyl ester is stable but should be kept away from strong acids/bases and moisture to prevent hydrolysis to the carboxylic acid.

  • Storage Condition: 2-8°C, inert atmosphere (Argon/Nitrogen) recommended for long-term storage.

References

  • BLD Pharm . Product Datasheet: Methyl 5-Bromo-3-methylthiophene-2-carboxylate (Analogous Structure). Retrieved from

  • ChemicalBook . CAS 909010-86-2 Entry & Supplier List. Retrieved from

  • PubChem . Compound Summary: Thiophene derivatives and synthesis. National Library of Medicine. Retrieved from

  • Combi-Blocks . Catalog Entry for Bromothiophenes. Retrieved from

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Regioselective Synthesis of Ethyl 5-Bromo-3-Methylthiophene-2-Carboxylate via NBS Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and highly regioselective method for the synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol leverages the efficacy of N-Bromosuccinimide (NBS) as a mild and selective brominating agent. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, critical safety and handling procedures, and methods for product characterization. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Rationale

Substituted thiophenes are privileged scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronic materials. Specifically, ethyl 5-bromo-3-methylthiophene-2-carboxylate serves as a key intermediate, offering two distinct points for further chemical modification: the bromine atom for cross-coupling reactions and the ester for hydrolysis or amidation.

The synthesis of this target molecule is achieved through the electrophilic aromatic substitution of ethyl 3-methylthiophene-2-carboxylate. The choice of N-Bromosuccinimide (NBS) as the brominating agent is a cornerstone of this protocol's success. Unlike elemental bromine (Br₂), which can be harsh and lead to over-bromination or undesirable side reactions, NBS provides a low, steady concentration of electrophilic bromine, thereby enhancing selectivity.[1][2]

Mechanism and Regioselectivity:

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The sulfur atom's lone pairs significantly activate the ring, preferentially stabilizing the cationic intermediate (the σ-complex or arenium ion) when substitution occurs at the α-positions (C2 and C5).

In the starting material, ethyl 3-methylthiophene-2-carboxylate, the C2 position is already substituted. The remaining positions available for substitution are C4 and C5. The C5 position is the most electronically activated α-position and is sterically unhindered, making it the prime target for electrophilic bromination. Studies on substituted thiophenes have consistently shown that bromination with NBS in solvents like acetic acid or acetonitrile proceeds with high regioselectivity at the available α-position.[3][4][5] The reaction is believed to proceed via the formation of a bromonium ion intermediate, which is then attacked by the electron-rich thiophene ring.[6]

Critical Safety and Hazard Management

Utmost caution is required when handling N-Bromosuccinimide and other reagents.

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[7] It is also an oxidizing agent and may intensify fire.[8] Always handle NBS in a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles with a face shield.[7][9] Avoid creating dust; measure and transfer it carefully.[9]

  • Solvents (e.g., Acetonitrile, Acetic Acid): Solvents used in this procedure may be flammable and toxic. Acetic acid is corrosive. Handle all solvents within a fume hood and away from ignition sources.

  • Spill & Waste Disposal: In case of a spill, absorb with an inert material like clay or sand and place it in a suitable, labeled container for chemical waste disposal.[7][10] Do not allow the chemical to enter drains.[9] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and provides a reliable pathway to the target compound with high purity and yield.

Materials and Reagents
ReagentMolecular Wt. ( g/mol )Quantity (mmol)Mass/VolumeMolar Equiv.Purity
Ethyl 3-methylthiophene-2-carboxylate170.2310.01.70 g1.0≥97%
N-Bromosuccinimide (NBS)177.9810.51.87 g1.05≥98%
Acetonitrile (MeCN) or Acetic Acid (AcOH)--50 mL-Anhydrous/Glacial
Saturated Sodium Thiosulfate (Na₂S₂O₃)--30 mL--
Saturated Sodium Bicarbonate (NaHCO₃)--30 mL--
Brine (Saturated NaCl)--30 mL--
Ethyl Acetate (EtOAc)--100 mL-ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Synthesis Procedure
  • Reaction Setup: Place ethyl 3-methylthiophene-2-carboxylate (1.70 g, 10.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask. Add 50 mL of acetonitrile (or glacial acetic acid). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C. This step is crucial to moderate the reaction rate and prevent potential side reactions, such as di-bromination, which can occur at higher temperatures.[3]

  • Addition of NBS: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution in small portions over 15-20 minutes. Adding NBS portion-wise prevents a rapid temperature increase (exotherm) and ensures a controlled reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of water. Add saturated sodium thiosulfate solution (~30 mL) to quench any unreacted bromine and NBS, indicated by the disappearance of any yellow/orange color.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any acidic residue, followed by brine (1 x 30 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.

Purification

The crude product is often of high purity. However, for exacting applications, purification by silica gel column chromatography is recommended.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

  • Collection: Collect the fractions containing the pure product, as identified by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 5-bromo-3-methylthiophene-2-carboxylate as a pale yellow oil or solid. The expected yield is typically in the range of 85-95%.

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification & Analysis A 1. Dissolve Starting Material in Acetonitrile at RT B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NBS in Portions B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ Solution D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ & Filter G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Column Chromatography (Silica Gel) I->J Crude Product K 11. Characterize Pure Product (NMR, MS) J->K Purified Product

Caption: Workflow for the synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate.

Characterization of the Final Product

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.5-7.6 ppm (s, 1H, thiophene C4-H)

    • δ ~4.3 ppm (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

    • δ ~2.4 ppm (s, 3H, thiophene-CH₃ )

    • δ ~1.3 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~162 ppm (C=O)

    • δ ~140 ppm (Thiophene C2)

    • δ ~135 ppm (Thiophene C3)

    • δ ~130 ppm (Thiophene C4)

    • δ ~115 ppm (Thiophene C5-Br)

    • δ ~61 ppm (-O CH₂CH₃)

    • δ ~16 ppm (Thiophene-C H₃)

    • δ ~14 ppm (-OCH₂C H₃)

  • Mass Spectrometry (EI-MS):

    • m/z: Expected molecular ion peaks showing the characteristic isotopic pattern for bromine: [M]⁺ at ~248 and [M+2]⁺ at ~250 in a roughly 1:1 ratio.

Troubleshooting Guide

Problem ObservedPossible CauseSuggested Solution
Incomplete Reaction (TLC shows starting material)Insufficient NBS or short reaction time.Add a small amount of additional NBS (0.05 eq) and continue stirring. Ensure NBS is of good quality.
Formation of Di-brominated ProductReaction temperature was too high; excess NBS used.Maintain strict temperature control at 0 °C during NBS addition. Use no more than 1.05-1.1 equivalents of NBS.
Low Yield After Work-upIncomplete extraction; product loss during washes.Ensure thorough extraction with an adequate volume of solvent. Avoid vigorous shaking that can cause emulsions.
Product is a Dark, Oily ResidueDecomposition or side-products.Ensure quenching step is effective. Proceed with column chromatography for purification.

Conclusion

This application note provides a validated, efficient, and highly regioselective protocol for synthesizing ethyl 5-bromo-3-methylthiophene-2-carboxylate using NBS. By understanding the mechanistic principles and adhering to the detailed procedural and safety guidelines, researchers in drug development and materials science can reliably produce this key synthetic intermediate. The method's simplicity, use of a readily available brominating agent, and high yield make it a valuable addition to the synthetic chemist's toolkit.

References

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. (May 12, 2016). [Link]

  • Hofmann, K. J., & Carlsen, P. H. J. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. (1999). [Link]

  • Safety Data Sheet: N-Bromosuccinimide. ChemScience. (April 8, 2024). [Link]

  • N-BROMOSUCCINIMIDE Safety Data Sheet. Sdfine. (Accessed February 2026). [Link]

  • Hofmann, K. J., & Carlsen, P. H. J. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Taylor & Francis Online. (September 17, 2007). [Link]

  • Hoffmann, K. J., & Carlsen, P. H. J. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. ChemInform, 30(33). (1999). [Link]

  • The major product formed in the following reaction is. Testbook. (January 30, 2026). [Link]

  • Supporting Information. The Royal Society of Chemistry. (Accessed February 2026). [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. (June 25, 2024). [Link]

  • Ethyl Bromomalonate. Organic Syntheses Procedure. (Accessed February 2026). [Link]

  • Hou, H. X., Zhou, D. G., & Li, R. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545. (2022). [Link]

  • Nemec, S., et al. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Synlett, 1999(11), 1778-1780. (1999). [Link]

  • Development of potential manufacturing routes for substituted thiophenes. Arkivoc. (2007). [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Heliyon. (2023). [Link]

  • Hou, H. X., Zhou, D. G., & Li, R. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1208, 113545. (2022). [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. (June 10, 2011). [Link]

  • Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. (2009). [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. (Accessed February 2026). [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. (2012). [Link]

  • Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. (2017). [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Publishing. (January 27, 2020). [Link]

Sources

Suzuki cross-coupling conditions for ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Introduction: Unlocking Core Scaffolds in Medicinal and Materials Chemistry

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceuticals and organic electronics.[1] The strategic placement of its functional groups—a reactive bromine atom at the 5-position for cross-coupling, an electron-withdrawing carboxylate ester at the 2-position, and a methyl group at the 3-position—makes it an ideal substrate for creating diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions, tolerance of a vast array of functional groups, and the general low toxicity of its boronic acid reagents.[2][3]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully employing ethyl 5-bromo-3-methylthiophene-2-carboxylate in Suzuki-Miyaura coupling reactions. It is designed for researchers and scientists in drug development and materials science, offering both foundational knowledge and field-proven protocols to streamline synthesis and optimization.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (ethyl 5-bromo-3-methylthiophene-2-carboxylate), cleaving the carbon-bromine bond and inserting itself to form a Pd(II) complex. This is often the rate-limiting step.[6]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on a base, which activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl R¹-Pd(II)L_n-X (Aryl-Pd Complex) Pd0->PdII_Aryl c1 OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² (Diaryl-Pd Complex) PdII_Aryl->PdII_Diaryl c2 Transmetal Transmetalation PdII_Diaryl->Pd0 c3 RedElim Reductive Elimination ArylHalide R¹-X (Thiophene Bromide) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_Aryl + Base Base Base (e.g., K₃PO₄) Product R¹-R² (Coupled Product) Product->PdII_Diaryl c1->PdII_Aryl Oxidative Addition c2->PdII_Diaryl Transmetalation c3->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling

The success of coupling with ethyl 5-bromo-3-methylthiophene-2-carboxylate depends on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The combination of the palladium precursor and a supporting ligand is the heart of the catalytic system.

  • Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) source that is often effective for aryl bromides.[9][10] It is an excellent starting point for optimization.

  • Modern Catalytic Systems: For higher efficiency, lower catalyst loadings, or challenging substrates, systems generated in situ from a Pd(II) precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand are superior.[11]

    • Dialkylbiaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are exceptionally effective for heteroaromatic substrates.[3][12] They are electron-rich and sterically bulky, which promotes both the initial oxidative addition and the final reductive elimination step, leading to faster reactions and higher yields.[3]

The Role of the Base

A base is essential for the transmetalation step.[7][13] It activates the boronic acid, making it competent to transfer its organic moiety to the palladium center. The choice of base can dramatically influence reaction outcomes.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is stronger and can be beneficial for less reactive systems.

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective with heteroaryl halides and is often the base of choice in modern protocols.[3][10][14] Its use can minimize side reactions like ester hydrolysis, which is a consideration for the substrate .

  • Hydroxides (NaOH, KOH): While effective, strong aqueous bases can promote hydrolysis of the ethyl ester on the thiophene ring, especially at elevated temperatures. They should be used with caution.

Solvent Systems

The solvent must solubilize the reactants and facilitate the reaction. Biphasic systems are common in Suzuki couplings.

  • Aqueous Mixtures: Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are frequently used with water.[9][13][14] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A 4:1 or 5:1 ratio of organic solvent to water is a common starting point.

  • Anhydrous Conditions: In some cases, particularly when water-sensitive functional groups are present, anhydrous polar aprotic solvents like DMF can be used, though aqueous systems are more common for this substrate.[11]

Comparative Table of Reaction Conditions for Bromothiophene Derivatives

The following table summarizes conditions successfully used for Suzuki couplings of similar 5-bromothiophene-2-carboxylate and 2,5-dibromo-3-methylthiophene substrates, providing a valuable reference for protocol design.

SubstrateCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylatePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9065-80[9]
2-Ethylhexyl 5-bromothiophene-2-carboxylatePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9060-79[15]
2,5-Dibromo-3-methylthiophene (Mono-coupling)Pd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O9027-63[10]
2,5-Dibromo-3-hexylthiophene (Mono-coupling)Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O9065-85[14]
Heteroaryl BromidesPd(OAc)₂ (0.25)Ligand 1* (0.5)K₃PO₄ (2)n-Butanol/H₂O100~95[12]

*Ligand 1 refers to 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, a Buchwald-type ligand.

Experimental Protocols

The following protocols provide step-by-step methodologies for the Suzuki cross-coupling of ethyl 5-bromo-3-methylthiophene-2-carboxylate. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol uses a classic, reliable catalyst system suitable for a broad range of aryl and heteroaryl boronic acids.

Reagents & Materials

ReagentMWAmountMmolEquiv.
Ethyl 5-bromo-3-methylthiophene-2-carboxylate249.12249 mg1.01.0
Arylboronic Acid--1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
K₃PO₄ (anhydrous)212.27425 mg2.02.0
1,4-Dioxane-4.0 mL--
Water (degassed)-1.0 mL--

Procedure

  • Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add ethyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask. Quickly add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: High-Efficiency Conditions using a Buchwald Ligand

This protocol employs a modern, highly active catalyst system, often resulting in faster reactions, lower catalyst loadings, and higher yields, especially for challenging substrates.

Reagents & Materials

ReagentMWAmountMmolEquiv.
Ethyl 5-bromo-3-methylthiophene-2-carboxylate249.12249 mg1.01.0
Arylboronic Acid--1.51.5
Pd(OAc)₂224.502.2 mg0.010.01
SPhos410.538.2 mg0.020.02
K₃PO₄ (anhydrous)212.27637 mg3.03.0
Toluene-5.0 mL--
Water (degassed)-0.5 mL--

Procedure

  • Setup: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) to a dry Schlenk flask. Add toluene (2.0 mL) and stir for 10 minutes to pre-form the catalyst.

  • Reagent Addition: To the pre-formed catalyst solution, add ethyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Solvent Addition: Add the remaining toluene (3.0 mL) and degassed water (0.5 mL).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 2-8 hours. The reaction is typically much faster than with traditional catalysts; monitor closely by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 1.

Workflow for Reaction Optimization

When developing a new Suzuki coupling, a systematic approach to optimization is key. The following workflow provides a logical progression for refining reaction conditions to maximize yield and purity.

Optimization_Workflow cluster_optimize Optimization Loop Start Start: Couple Substrate with Phenylboronic Acid Protocol1 Run Protocol 1: Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90°C Start->Protocol1 CheckYield1 Yield > 70%? Protocol1->CheckYield1 ScreenBase Screen Bases: 1. K₂CO₃ 2. Cs₂CO₃ CheckYield1->ScreenBase No Success Optimized Conditions Found CheckYield1->Success Yes ScreenLigand Switch to Protocol 2: Pd(OAc)₂ + Ligand (Start with SPhos) ScreenBase->ScreenLigand ScreenSolvent Screen Solvents: 1. Toluene/H₂O 2. THF/H₂O ScreenLigand->ScreenSolvent IncreaseTemp Increase Temperature (100-110°C) ScreenSolvent->IncreaseTemp IncreaseTemp->CheckYield1 Re-evaluate Yield Failure Re-evaluate Strategy (Consider other coupling methods)

Caption: A systematic workflow for optimizing Suzuki coupling conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of ethyl 5-bromo-3-methylthiophene-2-carboxylate is a robust and highly effective transformation for generating molecular diversity. Success is readily achievable through the careful and informed selection of catalyst, ligand, base, and solvent. While traditional methods using Pd(PPh₃)₄ provide a reliable foundation, modern catalyst systems based on palladium acetate and dialkylbiaryl phosphine ligands like SPhos offer superior activity, often leading to cleaner reactions, higher yields, and shorter reaction times. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this key building block in their synthetic campaigns.

References

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 348(6), 689-710. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Ghaffari, M. T., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 36(4), e6593. Retrieved from [Link]

  • Girella, A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(17), 2498-2510. Retrieved from [Link]

  • Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Retrieved from [Link]

  • Butt, T. T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5255-5296. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Varello, A. S., et al. (2018). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 23(9), 2269. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan, I., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133421. Retrieved from [Link]

  • Ali, S., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 27(19), 6610. Retrieved from [Link]

  • Ali, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(2), 526-540. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • Ali, S., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 24(17), 3122. Retrieved from [Link]

  • Rizwan, M., et al. (2019). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Monatshefte für Chemie - Chemical Monthly, 150, 1599–1611. Retrieved from [Link]

  • Epp, J. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 27. Retrieved from [Link]

Sources

Application Note: Regioselective Bromination of Ethyl 3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized thiophenes are critical pharmacophores in modern drug discovery, frequently utilized in the synthesis of Stearoyl-CoA desaturase (SCD) inhibitors for the treatment of dyslipidemia and metabolic disorders[1]. The bromination of ethyl 3-methylthiophene-2-carboxylate represents a pivotal functionalization step for downstream cross-coupling reactions. However, achieving precise regiocontrol between the C4 and C5 positions is a known synthetic challenge. This application note details two distinct, field-proven methodologies to control the regioselectivity of this bromination, providing researchers with reliable protocols to access either the 5-bromo or the 4-bromo enriched building blocks.

Mechanistic Rationale & Regioselectivity

In ethyl 3-methylthiophene-2-carboxylate, the thiophene ring is subject to competing electronic and steric directing effects:

  • The Ester Group (C2): Electron-withdrawing, deactivating the ring and directing electrophiles to the meta positions (C4 and C5).

  • The Methyl Group (C3): Electron-donating via inductive and hyperconjugation effects, directing electrophiles to the ortho (C4) and para (C5) positions.

Under standard kinetic conditions using N-Bromosuccinimide (NBS), electrophilic aromatic substitution (EAS) inherently favors the less sterically hindered C5 position, yielding a mixture where the 5-bromo isomer is a major component[1].

Conversely, the introduction of a Lewis acid (ZnCl


) alongside a bulky brominating agent (benzyltrimethylammonium tribromide) fundamentally alters the transition state. The Lewis acid coordinates to the C2-ester carbonyl, exacerbating its electron-withdrawing effect while creating a sterically demanding chelate. This shifts the regioselectivity, driving the bulky tribromide complex to preferentially attack the C4 position, yielding an inverted isomer ratio of approximately 4:1 in favor of the 4-bromo isomer[2].

Experimental Methodologies

Method A: NBS-Mediated Bromination (Kinetic Control)

This protocol utilizes NBS in a polar aprotic solvent to provide a steady, low concentration of electrophilic bromine, minimizing over-bromination and favoring standard EAS[3].

  • Scale: 11.10 mmol

  • Reagents:

    • Ethyl 3-methylthiophene-2-carboxylate: 1.89 g (11.10 mmol)

    • N-Bromosuccinimide (NBS): 1.98 g (11.12 mmol)

    • Anhydrous Acetonitrile (MeCN): 20 mL

Step-by-Step Procedure:

  • Preparation: In an appropriately sized round-bottom flask, dissolve 1.89 g of ethyl 3-methylthiophene-2-carboxylate in 20 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 1.98 g of NBS in a single portion. Scientific Insight: Acetonitrile stabilizes the polar EAS transition state without participating in side reactions, ensuring a clean conversion[3].

  • Reaction: Stir the reaction mixture at ambient temperature (approx. 20–25 °C) for 20 hours[1].

  • Workup: Concentrate the reaction mixture in vacuo to completely remove the acetonitrile solvent.

  • Purification: Purify the resulting crude residue via silica gel column chromatography, eluting with a gradient of 0–5% ethyl acetate in hexanes[1].

  • Characterization: The product is isolated as a colorless liquid (2.04 g, 72% yield), comprising a mixture of 5-bromo and 4-bromo isomers. The 5-bromo isomer can be identified via

    
    H NMR (300 MHz, CDCl
    
    
    
    ) by a distinct singlet at
    
    
    6.89 ppm[1].
Method B: Lewis Acid-Directed Bromination (Thermodynamic/Steric Control)

This protocol employs a solid, easy-to-handle bromine equivalent activated by a Lewis acid to deliberately shift regioselectivity toward the C4 position[2].

  • Scale: 34.99 mmol

  • Reagents:

    • Ethyl 3-methylthiophene-2-carboxylate: 5.96 g (34.99 mmol)

    • Zinc Chloride (ZnCl

      
      ): 5.00 g (36.68 mmol)
      
    • Benzyltrimethylammonium tribromide: 13.64 g (34.98 mmol)

    • Glacial Acetic Acid: 50 mL

Step-by-Step Procedure:

  • Preparation: To a reaction vessel, add 5.96 g of ethyl 3-methylthiophene-2-carboxylate, 5.00 g of anhydrous ZnCl

    
    , and 13.64 g of benzyltrimethylammonium tribromide[4].
    
  • Solvent Addition: Suspend the solid mixture in 50 mL of glacial acetic acid. Scientific Insight: Acetic acid provides a highly polar, protic environment that dissolves the active species while ZnCl

    
     polarizes the tribromide salt, forming a highly electrophilic and sterically demanding brominating complex[2].
    
  • Reaction: Stir the mixture at ambient temperature until complete consumption of the starting material is observed.

  • Quench & Extraction: Partition the crude reaction mixture between ethyl acetate (200 mL) and deionized water (150 mL)[4].

  • Neutralization: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize and remove residual acetic acid[2].

  • Washing & Drying: Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo[4].

  • Characterization: Yields 7.12 g (approx. 80% crude yield) of a mixture heavily favoring the 4-bromo isomer over the 5-bromo isomer (approximate ratio of 4:1)[2].

Comparative Data Summary

ParameterMethod A (Kinetic Control)Method B (Directed Control)
Brominating Agent N-Bromosuccinimide (1.0 eq)Benzyltrimethylammonium tribromide (1.0 eq)
Additive / Catalyst NoneZinc Chloride (1.05 eq)
Solvent System Anhydrous AcetonitrileGlacial Acetic Acid
Reaction Time 20 hours~18 hours
Major Isomer Produced 5-Bromo Isomer4-Bromo Isomer
Isomeric Ratio (4-Br : 5-Br) Favors 5-Bromo~ 4 : 1
Overall Yield 72% (Isolated)~80% (Crude)

Workflow Visualization

Workflow SM Ethyl 3-methylthiophene- 2-carboxylate NBS Method A: NBS Acetonitrile, 20h, RT SM->NBS Standard EAS ZnCl2 Method B: ZnCl2, Br3- Glacial AcOH, RT SM->ZnCl2 Lewis Acid Mediated ProdA 5-Bromo Isomer (Major) + 4-Bromo Isomer NBS->ProdA Kinetic Control ProdB 4-Bromo Isomer (Major) + 5-Bromo Isomer (~4:1) ZnCl2->ProdB Directed Regioselectivity

Fig 1: Regioselective bromination pathways of ethyl 3-methylthiophene-2-carboxylate.

References

  • [1],[3] Title: ORGANIC COMPOUNDS - European Patent Office (EP 2029572 B1) Source: googleapis.com URL:

  • [2],[4] Title: World Intellectual Property Organization (WO 2008/074835) Source: googleapis.com URL:

Sources

Using ethyl 5-bromo-3-methylthiophene-2-carboxylate in SCD inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

Stearoyl-CoA Desaturase-1 (SCD1) is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Elevated SCD1 activity is a driver in non-alcoholic steatohepatitis (NASH), obesity, and lipogenic cancers.

This application note details the utilization of ethyl 5-bromo-3-methylthiophene-2-carboxylate as a core scaffold for synthesizing next-generation SCD1 inhibitors. Unlike simple thiophene cores, the 3-methyl substituent provided by this starting material offers two critical medicinal chemistry advantages:

  • Metabolic Stability: It blocks the C3 metabolic "hotspot," preventing oxidative degradation of the thiophene ring.

  • Conformational Locking: The steric bulk of the methyl group restricts bond rotation at the C2-amide junction, potentially locking the inhibitor into a high-affinity bioactive conformation.

Chemical Utility & Pharmacophore Mapping

Effective SCD1 inhibitors typically follow a Head-Linker-Tail topology. This protocol utilizes the target molecule as the Linker , leveraging its orthogonal functional groups for modular library synthesis.

  • C5-Bromo (The Tail Handle): Allows for Suzuki-Miyaura coupling to install lipophilic aryl/heteroaryl tails (essential for the hydrophobic tunnel of SCD1).

  • C2-Ester (The Head Handle): Precursor to the carboxamide "Head," which engages the hydrophilic cytosolic domain of the enzyme.

Diagram 1: Pharmacophore Construction Logic

SCD_Pharmacophore Start Ethyl 5-bromo-3-methylthiophene- 2-carboxylate C5_Func C5-Bromo (Suzuki Coupling) Start->C5_Func Site A C2_Func C2-Ester (Hydrolysis/Amidation) Start->C2_Func Site B Tail Lipophilic Tail (e.g., Phenoxy-piperidine) C5_Func->Tail Installs Head Polar Head Group (e.g., Benzamide/Pyridyl) C2_Func->Head Installs Final SCD1 Inhibitor (Bioactive Core) Tail->Final Head->Final

Caption: Modular assembly of SCD1 inhibitors. The 3-methylthiophene core acts as the central hub connecting the lipophilic tail and polar head.

Synthetic Workflow & Protocols

Senior Scientist Note: While it is possible to perform the amide coupling first, experience dictates that installing the C5-tail via Suzuki coupling before hydrolysis is superior. The ester group is stable under Suzuki conditions, whereas a free carboxylic acid (post-hydrolysis) can interfere with palladium catalysts, and a primary amide (post-amidation) can poison the catalyst or reduce solubility.

Step 1: C5-Arylation (Suzuki-Miyaura Coupling)

Objective: Install the lipophilic tail (e.g., 4-chlorophenyl or a heteroaryl analog).

  • Reagents:

    • Substrate: Ethyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

    • Boronic Acid: 4-chlorophenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness against steric bulk.

    • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Charge a reaction vial with the thiophene substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with nitrogen (3 cycles) to remove O₂ (critical to prevent homocoupling).

  • Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Heat to 90°C for 4–6 hours. Monitor by LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid for amide coupling.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Base: LiOH·H₂O (3.0 eq)

    • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the intermediate in THF/Water.

  • Add LiOH·H₂O and stir at 50°C for 2 hours.

  • Critical Step: Cool to 0°C and acidify carefully with 1N HCl to pH ~3. The 3-methyl group increases lipophilicity; the acid may precipitate directly.

  • Filter the precipitate or extract with EtOAc/DCM.

Step 3: Amide Coupling (Head Group Installation)

Objective: Form the final bioactive inhibitor.

  • Reagents:

    • Acid Intermediate (1.0 eq)

    • Amine: Benzylamine derivative (1.1 eq)

    • Coupling Agent: HATU (1.2 eq) - Preferred over EDC for sterically hindered 3-methyl acids.

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous)

Protocol:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. The solution should turn yellow/orange. Stir for 10 mins to activate the ester.

  • Add the amine.[3] Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), then NaHCO₃ and brine.

Quality Control & Validation

The 3-methyl group introduces specific spectral signatures used for validation.

Analytical MethodExpected ObservationDiagnostic Value
1H NMR (DMSO-d6) Singlet at ~2.4 ppm (3H)Confirms integrity of the 3-methyl group (no oxidation).
1H NMR (Aromatic) Singlet at ~7.4-7.6 ppm (1H)Confirms C4 proton is intact; absence of C5 proton confirms substitution.
LCMS M+1 PeakMass shift corresponding to Boronic Acid insertion + Amine addition.
HPLC Purity >95% @ 254 nmEssential for biological assay reliability.
Diagram 2: Synthetic Pathway Flow

Synthesis_Flow Start Ethyl 5-bromo-3-methylthiophene- 2-carboxylate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Inter1 Intermediate 1: 5-Aryl-3-methyl-ester Step1->Inter1 Step2 Step 2: Saponification (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate 2: 5-Aryl-3-methyl-acid Step2->Inter2 Step3 Step 3: HATU Coupling (R-NH2, DIPEA) Inter2->Step3 Final Final SCD1 Inhibitor Step3->Final

Caption: Step-wise synthesis of 3-methylthiophene-based SCD1 inhibitors.

Biological Relevance (SCD1 Inhibition)

Once synthesized, the molecule functions by binding to the SCD1 enzyme in the endoplasmic reticulum.

  • Mechanism: The thiophene-carboxamide core occupies the linker region of the active site. The 3-methyl group likely forces the "Head" group into a specific dihedral angle relative to the thiophene, optimizing H-bond interactions with the cytosolic domain of SCD1.

  • Assay: Activity is validated using a microsomal SCD assay measuring the conversion of [¹⁴C]-Stearoyl-CoA to [¹⁴C]-Oleoyl-CoA.

References

  • Liu, G., et al. (2007).[4] "Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors." Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2014). "Discovery of novel thiophene-2-carboxamide analogues as potent and selective SCD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for thiophene scaffold).
  • Abbott Laboratories. (2009). "Patent WO2009060053: SCD Inhibitors."[5] (Source of general thiophene/heteroaryl carboxamide protocols).

  • U.S. National Library of Medicine. (2023). "PubChem Compound Summary for Ethyl 5-bromo-3-methylthiophene-2-carboxylate." Link

Sources

Application Note: Palladium-Catalyzed Arylation of Brominated Thiophene Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Synthetic Chemists in Pharmaceutical and Materials Science

Introduction: The Significance of Thiophene-Aryl Scaffolds

Thiophene-containing aromatic compounds are privileged structures in a vast array of functional materials and pharmacologically active agents. Their unique electronic properties and ability to engage in various intermolecular interactions make them a cornerstone of modern drug design and organic electronics.[1][2] The direct arylation of thiophene cores, particularly through robust and versatile palladium-catalyzed cross-coupling reactions, provides a powerful and modular approach to construct complex molecular architectures. This application note provides a detailed, experience-driven guide to the palladium-catalyzed arylation of brominated thiophene esters, focusing on practical protocols, mechanistic understanding, and troubleshooting.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is particularly well-suited for this transformation. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2][3] This methodology is prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid building blocks.[4][5]

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling of a brominated thiophene ester with an arylboronic acid is depicted below.[1][3][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ThienylPdBr Thienyl-Pd(II)-Br(L_n) OxAdd->ThienylPdBr Transmetal Transmetalation ThienylPdBr->Transmetal ThienylPdAryl Thienyl-Pd(II)-Aryl(L_n) Transmetal->ThienylPdAryl ArylBOH ArB(OH)₂ ArylBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination ThienylPdAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Thiophene-Aryl Product RedElim->Product Bromothiophene Bromothiophene Ester Bromothiophene->OxAdd Experimental_Workflow Start Start: Assemble Glassware Prep Prepare Reagents Start->Prep Inert Establish Inert Atmosphere (3x Vacuum/Backfill with N₂ or Ar) Prep->Inert AddSolids Add Bromothiophene Ester, Arylboronic Acid, Base, and Pd Catalyst/Ligand Inert->AddSolids AddSolvent Add Degassed Solvent via Syringe AddSolids->AddSolvent Heat Heat Reaction to Desired Temperature (e.g., 80-110 °C) AddSolvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End End: Characterize Pure Product Purify->End

Sources

Application Note: Hydrolysis of Ethyl 5-Bromo-3-Methylthiophene-2-Carboxylate

[1]

Introduction & Chemical Context

The hydrolysis of ethyl 5-bromo-3-methylthiophene-2-carboxylate is a critical transformation in the synthesis of thiophene-based pharmaceuticals and agrochemicals.[1][3] The resulting carboxylic acid serves as a versatile handle for amide coupling, decarboxylative cross-coupling, or further functionalization.

While ester hydrolysis is a standard operation, this specific substrate presents two distinct chemical challenges that dictate reagent selection:

  • Steric Hindrance: The methyl group at the C3 position is ortho to the ester at C2.[1] This steric bulk impedes the attack of the hydroxide nucleophile on the carbonyl carbon, significantly reducing the reaction rate compared to unhindered thiophene esters.

  • Substrate Integrity: The bromine atom at C5 is potentially susceptible to nucleophilic aromatic substitution (

    
    ) or metal-halogen exchange if overly harsh reagents (e.g., organolithiums or super-heated alkoxides) are employed.[1][2]
    

This guide provides a Standard Protocol using Lithium Hydroxide (LiOH) for high-purity laboratory scale, and a Robust Protocol using Sodium Hydroxide (NaOH) for scale-up or stubborn substrates.[1][2][3]

Chemical Transformation[1][2][4]
ComponentStructure DescriptionMolecular Weight
Substrate Ethyl 5-bromo-3-methylthiophene-2-carboxylate~249.12 g/mol
Reagent LiOH (or NaOH) / Water / Co-solvent23.95 (LiOH)
Product 5-bromo-3-methylthiophene-2-carboxylic acid~221.07 g/mol

Reagent Selection Guide

The choice of base and solvent system is governed by the balance between reactivity (overcoming sterics) and selectivity (preserving the bromine).[3]

Reagent SystemReactivitySelectivityApplication Context
LiOH / THF / H₂O ModerateHighPreferred Method. Mildest conditions; Li⁺ acts as a Lewis acid to coordinate the carbonyl oxygen, facilitating nucleophilic attack despite steric hindrance.[1][2][3]
NaOH / EtOH / H₂O HighModerateScale-Up. Cost-effective.[1][2] Requires careful temperature control (reflux) to avoid side reactions.[1][3]
KOH / DMSO Very HighLowLast Resort. Only for extremely resistant esters.[1][2] High risk of debromination or

side products.[1]
TMSOK / THF HighHighAnhydrous Alternative. Useful if the substrate is water-sensitive (rare for this specific ester).[1][2]

Experimental Protocols

Protocol A: Standard Hydrolysis (LiOH)

Recommended for medicinal chemistry (10 mg – 5 g scale).[2]

Rationale: Lithium hydroxide is less basic than NaOH but more nucleophilic in aqueous THF due to the coordination effects of the lithium cation.[1] This method minimizes the risk of side reactions at the C5-bromine position.[1]

Reagents
  • Ethyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 equiv)[1][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (3.0 equiv)[2]

  • Tetrahydrofuran (THF) (Grade: ACS Reagent)

  • Deionized Water[1]

  • 1N Hydrochloric Acid (HCl) (for acidification)[4]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (

    
    ).
    
  • Reagent Preparation: Dissolve LiOH·H₂O (3.0 equiv) in water (

    
    ).
    
  • Addition: Add the aqueous LiOH solution dropwise to the THF solution. The resulting mixture should be a single phase or a fine emulsion.[1]

  • Reaction:

    • Heat the mixture to 50°C (oil bath).

    • Note: Due to the C3-methyl steric hindrance, room temperature stirring is often insufficient for complete conversion within a reasonable timeframe.[1]

    • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours. Reaction is typically complete in 4–6 hours.[1]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate under reduced pressure (rotary evaporator) to remove the majority of THF.

    • Dilute the aqueous residue with water (

      
      ).
      
    • Wash (Optional): Extract once with diethyl ether (remove unreacted neutral impurities).[1] Discard the organic layer.[1]

  • Acidification:

    • Cool the aqueous layer in an ice bath (0°C).[3]

    • Slowly add 1N HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[1]

    • Wash the cake with cold water (

      
      ).
      
    • Dry in a vacuum oven at 45°C overnight.

Protocol B: Robust Hydrolysis (NaOH)

Recommended for scale-up (>10 g) or stubborn batches.[2]

Rationale: Sodium hydroxide in ethanol allows for higher reaction temperatures (reflux), providing the thermal energy necessary to overcome significant steric barriers.

Reagents
  • Ethyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 equiv)[1][3]

  • Sodium Hydroxide (NaOH) pellets (5.0 equiv)[2]

  • Ethanol (95% or absolute)

  • Water[1]

Step-by-Step Procedure
  • Setup: Prepare a solution of the ester in Ethanol (

    
    ).
    
  • Base Addition: Add a solution of NaOH (5.0 equiv) in minimal water (

    
    ).
    
  • Reflux: Heat the mixture to reflux (~78°C) for 2–4 hours.

  • Monitoring: Check completion by HPLC or TLC.

  • Quench & Isolation:

    • Evaporate the ethanol.[1]

    • Redissolve residue in water.[1]

    • Acidify with 2N HCl to pH 1–2.[1]

    • If the product oils out instead of precipitating, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      , and concentrate.
    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.[1]

Process Workflow & Decision Logic

The following diagram illustrates the logical flow for the hydrolysis process, including decision points for troubleshooting incomplete reactions.

GStartStart: Ethyl 5-bromo-3-methylthiophene-2-carboxylateCheckStericsAssess Steric Hindrance(C3-Methyl Group)Start->CheckStericsSelectMethodSelect MethodCheckSterics->SelectMethodMethodAProtocol A: LiOH / THF / H2O(50°C, 4-6h)SelectMethod->MethodAStandard / High PurityMethodBProtocol B: NaOH / EtOH(Reflux, 2-4h)SelectMethod->MethodBScale-up / StubbornMonitorMonitor (TLC/LCMS)MethodA->MonitorMethodB->MonitorCompleteReaction Complete?Monitor->CompleteComplete->MethodBNo (Switch to harsher conditions)WorkupWorkup: Remove Solvent -> Acidify (pH 2)Complete->WorkupYesPurifyIsolation: Filtration or ExtractionWorkup->PurifyFinalProduct: 5-bromo-3-methylthiophene-2-carboxylic acidPurify->Final

Figure 1: Decision matrix and workflow for the hydrolysis of sterically hindered thiophene esters.

Quality Control & Validation

To ensure the integrity of the final product, the following analytical parameters should be verified.

ParameterExpected ResultValidation Method
Appearance White to off-white crystalline solidVisual Inspection
¹H NMR Disappearance of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2][3] Presence of thiophene proton (~7.0 ppm) and methyl singlet (~2.4 ppm).[3]NMR (DMSO-d₆ or CDCl₃)
Melting Point 140–196°C (Range varies by isomer purity; specific isomer MP requires experimental confirmation, typically >150°C)Capillary Melting Point
Purity >95% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)

Note on Melting Point: The specific melting point for the 3-methyl-5-bromo isomer is often reported in the range of 190–196°C for highly pure samples, whereas the unsubstituted 5-bromothiophene-2-carboxylic acid melts at 139–144°C.[1][2][3]

References

  • MDPI. (2024).[1] Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates. Retrieved October 26, 2023, from [Link]

  • Arkivoc. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved October 26, 2023, from [Link]

Application Notes and Protocols: Nucleophilic Substitution Reactions at the 5-Position of Thiophene Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide to understanding and implementing nucleophilic aromatic substitution (SNAr) reactions for the functionalization of thiophene esters at the 5-position. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the thiophene scaffold in a wide array of biologically active compounds and organic electronic materials.

This document is structured to provide not just procedural steps, but also the underlying mechanistic principles and strategic considerations necessary for successful experimental design and execution.

Introduction: The Strategic Importance of 5-Substituted Thiophene-2-Carboxylates

The thiophene ring is a privileged heterocycle in drug discovery, appearing in blockbuster drugs such as clopidogrel (Plavix), tioconazole (Trosyd), and duloxetine (Cymbalta). The ability to selectively introduce a variety of substituents onto this core structure is paramount for modulating pharmacological properties. The thiophene-2-carboxylate scaffold is particularly valuable as the ester group acts as a potent electron-withdrawing group. This electronic feature activates the thiophene ring towards nucleophilic attack, specifically at the 5-position, facilitating the displacement of a suitable leaving group. This SNAr pathway provides a powerful and often complementary approach to more traditional cross-coupling methods for C-C, C-N, C-O, and C-S bond formation.

Mechanistic Overview: The SNAr Pathway on the Thiophene Ring

The nucleophilic aromatic substitution at the 5-position of a 2-halothiophene-2-carboxylate proceeds via a well-established two-step addition-elimination mechanism. The key to this transformation is the ability of the electron-withdrawing ester group to stabilize the intermediate formed during the reaction.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (typically a halogen) at the 5-position. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the ester group at the 2-position. This delocalization provides significant stabilization, lowering the activation energy for the reaction to proceed.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the thiophene ring is restored by the expulsion of the leaving group (e.g., halide ion).

The efficiency of the reaction is influenced by several factors:

  • The nature of the leaving group: The reaction rate generally follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the bond to the leaving group is not broken in the rate-determining step. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial nucleophilic attack.

  • The strength of the nucleophile: Stronger nucleophiles will generally react more rapidly.

  • The electron-withdrawing ability of the activating group: The ester at the 2-position is critical for stabilizing the Meisenheimer intermediate.

The established mechanism for SNAr reactions involves the formation of an anionic σ-adduct known as a Meisenheimer complex.[1] This two-step process begins with the nucleophile attacking the carbon attached to the leaving group, forming a carbanion intermediate.[2] The negative charge of this intermediate is stabilized by the resonance effects of electron-withdrawing groups.[2] The leaving group is then eliminated in the second step, restoring aromaticity.[2] While this stepwise mechanism is widely accepted, some recent evidence suggests that a concerted pathway, where bond formation and bond breaking occur simultaneously, may be more common in certain cases.[3][4][5]

Caption: SNAr mechanism on a 5-halothiophene-2-carboxylate.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the development of specific applications. Optimization of reaction conditions (e.g., temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.

General Considerations:

  • Reagents and Solvents: Unless otherwise noted, all reagents should be of high purity. Anhydrous solvents should be used when reactions are sensitive to moisture.

  • Inert Atmosphere: Many SNAr reactions, particularly those involving sensitive nucleophiles or organometallic reagents, should be carried out under an inert atmosphere of nitrogen or argon to prevent oxidation and side reactions.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: O-Arylation with Phenols

This protocol describes the synthesis of 5-aryloxy-thiophene-2-carboxylates, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.

  • Reaction Scheme:

    • Methyl 5-chlorothiophene-2-carboxylate + Substituted Phenol → Methyl 5-(aryloxy)thiophene-2-carboxylate

  • Materials:

    • Methyl 5-chlorothiophene-2-carboxylate (1.0 equiv)

    • Substituted phenol (1.1 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-chlorothiophene-2-carboxylate, the substituted phenol, and potassium carbonate.

    • Add DMF to the flask.

    • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Arylation with Amines

This protocol details the synthesis of 5-amino-thiophene-2-carboxylates, a common scaffold in medicinal chemistry.

  • Reaction Scheme:

    • Methyl 5-bromothiophene-2-carboxylate + Amine → Methyl 5-(amino)thiophene-2-carboxylate

  • Materials:

    • Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Toluene or Dioxane

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add methyl 5-bromothiophene-2-carboxylate and sodium tert-butoxide.

    • Add the anhydrous solvent (toluene or dioxane) followed by the amine.

    • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over magnesium sulfate, and remove the solvent in vacuo.

    • The desired product can be further purified by silica gel chromatography or recrystallization.

Protocol 3: S-Arylation with Thiols

This protocol outlines the formation of 5-arylthio-thiophene-2-carboxylates.

  • Reaction Scheme:

    • Methyl 5-chlorothiophene-2-carboxylate + Thiol → Methyl 5-(arylthio)thiophene-2-carboxylate

  • Materials:

    • Methyl 5-chlorothiophene-2-carboxylate (1.0 equiv)

    • Thiol (1.1 equiv)

    • Cesium carbonate (Cs2CO3) (1.5 equiv)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the thiol in DMSO.

    • Add cesium carbonate to the solution and stir for 15 minutes at room temperature to form the thiolate.

    • Add methyl 5-chlorothiophene-2-carboxylate to the reaction mixture.

    • Heat the mixture to 60-80 °C and stir for 2-8 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction, dilute with water, and extract with diethyl ether.

    • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Scope and Limitations

The applicability of SNAr reactions on thiophene esters is broad, accommodating a wide range of nucleophiles.

Table 1: Representative Nucleophiles and Typical Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTypical Temperature (°C)
O-Nucleophiles Phenols, AlcoholsK2CO3, NaHDMF, DMSO80-120
N-Nucleophiles Primary/Secondary Amines, AnilinesNaOtBu, K3PO4Toluene, Dioxane80-110
S-Nucleophiles Thiols, ThiophenolsCs2CO3, K2CO3DMSO, DMF60-100
C-Nucleophiles Malonates, CyanidesNaH, K2CO3DMF, THF50-100

Limitations:

  • Steric Hindrance: Highly hindered nucleophiles or substrates may react slowly or not at all.

  • Competing Reactions: With certain substrates, elimination reactions can compete with substitution.

  • Substrate Deactivation: The presence of strong electron-donating groups on the thiophene ring can deactivate it towards nucleophilic attack.

Troubleshooting and Key Considerations

  • Low Yield:

    • Increase Temperature: SNAr reactions are often accelerated by heat.

    • Change Solvent: A more polar aprotic solvent (e.g., DMF, DMSO, NMP) can increase the reaction rate.

    • Use a Stronger Base: Ensure the nucleophile is sufficiently deprotonated.

    • Change the Leaving Group: A fluoride leaving group is often more reactive than chloride or bromide.

  • Side Product Formation:

    • Lower Temperature: This can sometimes improve selectivity.

    • Optimize Base: A weaker or non-nucleophilic base may be required.

    • Protecting Groups: It may be necessary to protect other functional groups in the nucleophile or substrate.

Caption: Troubleshooting workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution at the 5-position of thiophene esters is a robust and versatile method for the synthesis of highly functionalized heterocycles. A thorough understanding of the underlying mechanism and careful consideration of the reaction parameters are essential for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and materials science applications.

References

  • Mortier, J., et al. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Angewandte Chemie International Edition, 57(45), 14795-14799. [Link]

  • Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 641. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Isolation of Thiophene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Separation of 5-Bromo and 4-Bromo Thiophene Isomers Ticket ID: THIO-SEP-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Separating


-halogenated (5-bromo) and 

-halogenated (4-bromo) thiophenes is a classic challenge in heterocyclic chemistry.[1] Because the bromine atom induces similar lipophilicity changes at both positions and the thiophene ring is planar, these isomers often exhibit:
  • Identical Boiling Points: Making fractional distillation ineffective (e.g.,

    
    b.p. often < 3°C).
    
  • Co-elution on Standard Silica:

    
     values are typically < 0.05 in standard Hexane/EtOAc systems.
    

This guide provides three validated workflows to resolve these isomers, ranging from solvent engineering to stationary phase modification.

Module 1: Diagnostic & Isomer Clarification

User Question: "I am trying to separate 5-bromo and 4-bromo thiophene, but they come off as one spot/peak. Which is which?"

Technical Insight: In thiophene nomenclature, positions 2 and 5 are electronically equivalent (


-positions), as are 3 and 4 (

-positions).[1]
  • Scenario A (Mono-substituted): You are likely trying to separate 2-bromothiophene (often mislabeled as 5-bromo) from 3-bromothiophene (4-bromo).

  • Scenario B (Di-substituted): You have a substituent at position 2 (e.g., an aldehyde, ester, or alkyl group) and are separating the 5-bromo (para-like) from the 4-bromo (meta-like) regioisomer.

The Physics of Separation: The 5-bromo isomer is generally less polar but more accessible for


-complexation. The 4-bromo isomer has higher steric hindrance adjacent to the sulfur or the C2-substituent. We exploit these steric and electronic differences using Argentation Chromatography  or 

-Selective HPLC
.
Module 2: Flash Chromatography Solutions
Protocol A: Solvent Engineering (The "Toluene Effect")

Standard alkanes (Hexanes/Heptane) interact only via dispersion forces. Replacing them with Toluene introduces


-

interactions with the thiophene ring.
  • Why it works: Toluene interacts differently with the electron-rich 5-position vs. the sterically crowded 4-position.

  • Recommendation: Switch your mobile phase from Hexane:EtOAc to Toluene:Heptane (starts at 100% Heptane, gradient to 100% Toluene).

Protocol B: Argentation Chromatography (The "Silver Bullet")

If standard silica fails, this is the industry standard for thiophene purification. Silver ions (


) form weak reversible complexes with the thiophene sulfur and 

-system.
  • Mechanism: The 5-bromo isomer (less sterically hindered) binds stronger to the silver and elutes later. The 4-bromo isomer (sterically hindered) binds weaker and elutes first.

Step-by-Step Preparation of 10%


 Silica: 
  • Weigh: Take 50g of standard flash silica (40-63

    
    m).
    
  • Dissolve: Dissolve 5g of Silver Nitrate (

    
    ) in 20 mL of Acetonitrile (add minimal water if needed for solubility, but pure MeCN is preferred for faster drying).
    
  • Mix: Add the solution to the silica in a round-bottom flask. Shake vigorously to create a slurry.

  • Dry: Rotary evaporate the solvent (protect from light with foil) until the silica is a free-flowing powder.

  • Pack: Pack the column immediately. Note: Silver silica is light-sensitive; wrap the column in aluminum foil.

Warning: Do not use halogenated solvents (DCM/Chloroform) or Methanol with Silver Silica as they can degrade the phase or strip the silver. Use Toluene/Hexane gradients.

Module 3: HPLC Method Development

User Question: "I need to purify this on Prep-HPLC. My C18 column isn't working. What column should I buy?"

Recommendation: Standard C18 relies on hydrophobicity, which is nearly identical for these isomers. You need a stationary phase that selects for shape and


-electron density .
Stationary PhaseSelectivity MechanismSuitability rating
C18 (ODS) HydrophobicityLow (Co-elution likely)
PFP (Pentafluorophenyl) Dipole-Dipole,

-

, Shape Selectivity
High (Excellent for halogenated aromatics)
Biphenyl Strong

-

interaction
High (Separates based on steric availability of

system)

Suggested Method (PFP Column):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol (MeOH promotes

    
    -interaction better than MeCN on Phenyl phases).
    
  • Gradient: Isocratic hold is often required. Start at 60% B.

Visual Guide: Decision Logic & Mechanism

ThiopheneSeparation cluster_legend Mechanism of Action Start Start: Mixture of 5-Br and 4-Br Thiophene CheckTLC Run TLC: Hexane/EtOAc Start->CheckTLC Separation Separation > 0.1 Rf? CheckTLC->Separation Flash Standard Flash Chromatography Separation->Flash Yes SolventSwitch Switch Solvent: Toluene/Heptane Separation->SolventSwitch No (Co-elution) CheckTLC2 Separation Improved? SolventSwitch->CheckTLC2 CheckTLC2->Flash Yes Argentation Argentation Chromatography (10% AgNO3 on Silica) CheckTLC2->Argentation No (Scale > 100mg) HPLC Prep-HPLC: PFP or Biphenyl Column CheckTLC2->HPLC No (Scale < 100mg) Mech Ag+ binds to Sulfur/Pi-system. 4-Br (Steric) = Weak Binding (Elutes First) 5-Br (Open) = Strong Binding (Elutes Last)

Caption: Decision tree for selecting the correct purification modality based on scale and initial resolution.

Frequently Asked Questions (FAQ)

Q: Can I use distillation instead? A: Generally, no. The boiling point difference between 2-bromo and 3-bromothiophene is approximately 3-5°C (2-Br: ~153°C, 3-Br: ~158°C). To separate these effectively, you would need a spinning band distillation column with >50 theoretical plates and high reflux ratios, which is impractical for most lab-scale syntheses [1].

Q: Why does the PFP column work better than C18? A: The Pentafluorophenyl (PFP) phase is electron-deficient. It engages in strong charge-transfer interactions with the electron-rich thiophene ring. The position of the bromine atom (electron-withdrawing) alters the local electron density and dipole vector of the ring, creating a separation factor on PFP that does not exist on C18 [2].

Q: How do I recover my product from the Silver Nitrate silica? A: Silver ions can sometimes leach into the product. After the column, wash your combined organic fractions with a 5% Sodium Thiosulfate solution or dilute Ammonium Hydroxide to remove residual silver before drying.

References
  • Wikipedia/Chemical Data . (n.d.). 2-Bromothiophene & 3-Bromothiophene Physical Properties. Retrieved from

  • Restek Corporation . (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox (Biphenyl & PFP Selectivity). Retrieved from

  • Nocun, M., & Andersson, J. T. (2012). Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. Journal of Chromatography A. Retrieved from

  • ScienceMadness . (2011). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Retrieved from

Sources

Technical Support Center: Optimizing Ethyl 5-bromo-3-methylthiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-BR-5-OPT Subject: Yield Improvement & Troubleshooting for 5-Bromo-3-Methylthiophene-2-Carboxylate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering yield issues with the synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate . This guide addresses the two primary synthetic pathways:

  • Route A (Direct Bromination): Bromination of ethyl 3-methylthiophene-2-carboxylate.

  • Route B (Esterification): Esterification of 5-bromo-3-methylthiophene-2-carboxylic acid.

The most common yield-killers for this specific molecule are:

  • Regio-contamination: Competitive bromination at the C4 position or the C3-methyl group (radical pathway).

  • Over-bromination: Formation of 4,5-dibromo species.

  • Hydrolysis: Loss of the ethyl ester during acidic workups.

Module 1: Direct Bromination (The Preferred Route)

The Chemistry

The thiophene ring is electron-rich. The ester at C2 is electron-withdrawing (deactivating), while the methyl at C3 is weakly activating.

  • Target (C5): The

    
    -position to the sulfur is the most nucleophilic site remaining.
    
  • Risk (C3-Methyl): Under radical conditions (light, peroxides), you will brominate the methyl group (benzylic-like bromination), destroying your yield.

Optimized Protocol

Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (


) for this substrate because it allows for controlled release of electrophilic bromine, minimizing di-bromination.

Solvent System: DMF (N,N-Dimethylformamide) or Acetic Acid/Chloroform (1:1). DMF is preferred for rate acceleration without heating.

Step-by-Step Procedure:

  • Dissolution: Dissolve ethyl 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Temperature Control: Cool the solution to 0°C in an ice bath. Crucial: Do not run at reflux.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Note: Protect the reaction flask with aluminum foil to block ambient light (suppresses radical side-reactions).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture into ice-cold water (excess). The product should precipitate.

  • Workup: Filter the solid. If oil forms, extract with Hexanes/Ethyl Acetate (9:1). Wash organic layer with 5%

    
     (to remove residual bromine) and water.
    
Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Product contains -CH2Br (side chain bromo) Radical Mechanism Active Strictly exclude light. Wrap flask in foil. Ensure no radical initiators (AIBN, peroxides) are present. Lower temperature.
High levels of 4,5-dibromo product Excess Reagent / High Temp Reduce NBS to 0.95–1.0 eq. Keep reaction at 0°C–RT. Do not heat.
Low Conversion (<50%) Solvent Polarity Switch from non-polar solvents (

, Hexane) to DMF or Acetic Acid . Polar solvents stabilize the transition state.
Product is an inseparable oil Impurity Profile The 4-bromo isomer lowers the melting point. Use column chromatography (Silica, 0-5% EtOAc in Hexanes).

Module 2: Alternative Route (Esterification)

If direct bromination yields inseparable mixtures, invert the synthesis: Brominate the acid first, then esterify. The carboxylic acid moiety is a stronger directing group and can be purified more easily via acid-base extraction before esterification.

Optimized Protocol
  • Starting Material: 5-bromo-3-methylthiophene-2-carboxylic acid.[2]

  • Reagents: Ethanol (excess) + Thionyl Chloride (

    
    ) OR Ethanol + 
    
    
    
    (cat).
  • Procedure:

    • Dissolve acid in Ethanol.

    • Cool to 0°C. Add

      
       (1.5 eq) dropwise.
      
    • Reflux for 3 hours.[3]

    • Evaporate solvent.[4][5] Partition between EtOAc and Sat.

      
      .
      

Visualizing the Synthetic Pathways

The following diagram illustrates the decision logic and chemical pathways, highlighting the "Forbidden" radical pathway that leads to yield loss.

ThiopheneSynthesis Start Ethyl 3-methylthiophene-2-carboxylate NBS_Cond Route A: NBS / DMF / Dark / 0°C (Electrophilic Substitution) Start->NBS_Cond Preferred Side_Radical SIDE PRODUCT: Ethyl 3-(bromomethyl)thiophene-2-carboxylate Start->Side_Radical Light/Peroxides (Radical Mechanism) Side_Dibromo SIDE PRODUCT: Ethyl 4,5-dibromo-3-methylthiophene-2-carboxylate Start->Side_Dibromo Excess NBS / Heat Target TARGET: Ethyl 5-bromo-3-methylthiophene-2-carboxylate NBS_Cond->Target Major Product (C5) Acid_Start Start: 3-methylthiophene-2-carboxylic acid Bromo_Acid Intermediate: 5-bromo-3-methylthiophene-2-carboxylic acid Acid_Start->Bromo_Acid Br2 / AcOH Esterification Route B: EtOH / SOCl2 (Fisher Esterification) Bromo_Acid->Esterification Esterification->Target High Purity Path

Figure 1: Synthetic decision tree comparing Direct Bromination (Route A) and Esterification (Route B), highlighting critical failure modes.

Frequently Asked Questions (FAQs)

Q: Why is my product turning purple/black upon storage? A: Thiophene derivatives are light-sensitive and can polymerize or oxidize. The color change often indicates trace acid residues (HBr) catalyzing decomposition.

  • Fix: Ensure the final organic layer is washed thoroughly with saturated

    
     and stored in an amber vial at 4°C.
    

Q: Can I use Pyridine perbromide instead of NBS? A: Yes. Pyridinium hydrobromide perbromide is a milder brominating agent than


 and often gives better regioselectivity than NBS for sensitive thiophenes. Use 1.0 eq in THF.

Q: The literature suggests using


. Should I? 
A:  No. Carbon tetrachloride is not only toxic/banned in many labs but also promotes radical mechanisms (side-chain bromination). Use DMF , Acetonitrile , or Acetic Acid  to favor the ionic mechanism required for ring bromination [1].

Q: How do I separate the 4-bromo impurity from the 5-bromo target? A: These isomers have very similar Rf values.

  • Technique: Use "Dry Column Vacuum Chromatography" (DCVC) with a very shallow gradient (e.g., 0.5% increments of EtOAc in Hexane).

  • Alternative: If Route A fails to give >95% purity, switch to Route B. The acid intermediates are easier to separate by recrystallization than the esters.

References

  • Regioselectivity in Thiophene Bromination

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.
    • Relevance: Confirms C5 preference and solvent effects (MeCN/DMF vs non-polar).
    • Link:[Link]

  • Bromination Methodologies (NBS vs Br2)

    • Title: A novel method for the bromination of thiophenes.[3][4][6][7]

    • Source: Tetrahedron Letters (via Academia.edu).
    • Relevance: Compares NBS protocols and highlights the efficiency of polar solvents.
    • Link:[Link]

  • Radical vs.

    • Title: Synthesis of Ethyl 3-bromomethyl-5-chlorobenzo(b)thiophene-2-carboxylate (Radical Warning).[8]

    • Source: PrepChem.
    • Relevance: Demonstrates that light + reflux leads to bromomethyl (side chain)
    • Link:[Link]

  • Alternative Route (Acid Synthesis)

    • Title: 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis.[2][9]

    • Source: ChemicalBook / Mon
    • Relevance: Provides the protocol for the acid intermedi

Sources

Technical Support Center: Regioselectivity in the Bromination of 3-Methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common regioselectivity challenges encountered during the bromination of 3-methylthiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to help you achieve optimal results in your synthetic endeavors.

I. Understanding the Core Challenge: Directing Effects in Thiophene Chemistry

The bromination of 3-methylthiophene-2-carboxylate is an electrophilic aromatic substitution reaction.[2][3] The regiochemical outcome—that is, the position at which the bromine atom is introduced—is governed by the directing effects of the substituents already present on the thiophene ring: the methyl group at the 3-position and the carboxylate group at the 2-position.

Thiophene itself is an electron-rich aromatic heterocycle, and electrophilic substitution occurs more readily than in benzene.[4] The heteroatom (sulfur) donates electron density to the ring, activating it towards electrophiles.[5] The preferred site of substitution in unsubstituted thiophene is the α-position (C2 or C5) due to the greater stability of the resulting carbocation intermediate.

In our substrate, 3-methylthiophene-2-carboxylate, we have two competing directing groups:

  • 3-Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho and para positions (C2 and C5).[5]

  • 2-Carboxylate Group (-COOR): An electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (C4 and C5).[4][5]

The interplay of these electronic effects dictates the final product distribution. The C5 position is activated by both the methyl and carboxylate groups, making it the most likely site for bromination. However, bromination at the C4 position is also possible, leading to a mixture of regioisomers.

Visualizing the Directing Effects

Caption: Directing effects on 3-methylthiophene-2-carboxylate.

II. Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during the bromination of 3-methylthiophene-2-carboxylate, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting & Optimization
1. Formation of a mixture of 5-bromo and 4-bromo isomers. - Reaction Temperature: Higher temperatures can lead to less selective reactions.[6] - Brominating Agent: The choice of brominating agent can influence regioselectivity.- Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). - Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than bromine (Br₂).[7][8]
2. Over-bromination (formation of dibromo products). - Stoichiometry: Using an excess of the brominating agent. - Reaction Time: Allowing the reaction to proceed for too long.- Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. - Slow Addition: Add the brominating agent dropwise to the reaction mixture.[9] - Monitoring: Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.
3. Low or no conversion to the desired product. - Inactive Brominating Agent: NBS can decompose over time. - Insufficient Activation: The thiophene ring may not be sufficiently activated under the chosen reaction conditions.- Fresh Reagents: Use freshly recrystallized NBS.[7] - Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can enhance the reactivity of NBS.[7][9]
4. Debromination of the product. - Workup Conditions: Acidic or basic workup conditions can sometimes lead to debromination.[6][10] - Presence of Protic Impurities: Water or alcohols can act as a proton source for hydrodehalogenation.[6]- Neutral Workup: Quench the reaction with a neutral aqueous solution (e.g., sodium thiosulfate) and extract with a non-polar solvent. - Anhydrous Conditions: Ensure all glassware and solvents are dry.
Logical Troubleshooting Workflow

G start Start: Bromination of 3-Methylthiophene-2-carboxylate check_regio Check Regioselectivity (NMR, GC-MS) start->check_regio is_mixture Mixture of Isomers? check_regio->is_mixture is_overbrominated Over-bromination? is_mixture->is_overbrominated No solution_regio Lower Temperature Use NBS is_mixture->solution_regio Yes is_low_conversion Low Conversion? is_overbrominated->is_low_conversion No solution_overbromination Control Stoichiometry Slow Addition Monitor Reaction is_overbrominated->solution_overbromination Yes is_debromination Debromination? is_low_conversion->is_debromination No solution_low_conversion Use Fresh NBS Use Polar Aprotic Solvent is_low_conversion->solution_low_conversion Yes solution_debromination Neutral Workup Anhydrous Conditions is_debromination->solution_debromination Yes end_node Desired Product is_debromination->end_node No solution_regio->start Re-run solution_overbromination->start Re-run solution_low_conversion->start Re-run solution_debromination->start Re-run

Caption: Troubleshooting workflow for regioselectivity issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the bromination of 3-methylthiophene-2-carboxylate?

A1: The major product is expected to be methyl 5-bromo-3-methylthiophene-2-carboxylate. The C5 position is electronically favored due to the combined activating effects of the methyl group (ortho/para-directing) and the carboxylate group (meta-directing).

Q2: Can I use elemental bromine (Br₂) instead of N-bromosuccinimide (NBS)?

A2: Yes, Br₂ can be used, but it is generally less selective than NBS and can lead to a higher proportion of the undesired 4-bromo isomer and over-bromination products.[7][8] If using Br₂, it is crucial to maintain low temperatures and carefully control the stoichiometry.

Q3: How can I confirm the regiochemistry of my product?

A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show distinct coupling patterns for the thiophene protons. For the 5-bromo isomer, you would expect a singlet for the C4 proton. For the 4-bromo isomer, you would expect a singlet for the C5 proton. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial relationship between the methyl group and the remaining thiophene proton. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the different isomers based on their fragmentation patterns.[11]

Q4: Are there any alternative brominating agents that offer higher regioselectivity?

A4: While NBS is a common and effective choice, other reagents have been developed for regioselective bromination. For example, using NBS in the presence of a Lewis acid or certain ionic liquids has been reported to improve selectivity in some aromatic systems.[8] However, for this specific substrate, optimizing the conditions with NBS is often the most practical approach.

Q5: What is the mechanism of bromination with NBS?

A5: The bromination of thiophenes with NBS proceeds through an electrophilic aromatic substitution mechanism.[12] In a polar solvent, NBS can generate a source of electrophilic bromine (Br⁺), which is then attacked by the electron-rich thiophene ring to form a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

IV. Recommended Experimental Protocol

This protocol provides a starting point for the selective bromination of 3-methylthiophene-2-carboxylate to yield the 5-bromo isomer.

Materials and Reagents
  • 3-Methylthiophene-2-carboxylate

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: In a separate flask, dissolve NBS (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled thiophene solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Add water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure methyl 5-bromo-3-methylthiophene-2-carboxylate.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve_thiophene Dissolve 3-methylthiophene-2-carboxylate in anhydrous acetonitrile cool Cool to 0°C dissolve_thiophene->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir at 0°C, then warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Step-by-step experimental workflow for bromination.

V. References

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • Filo. (2025, September 27). Directing effects of substituents on heterocycles.

  • (n.d.). THIOPHENE AND ITS DERIVATIVES.

  • Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.

  • Academia.edu. (n.d.). A novel method for the bromination of thiophenes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Reddit. (2015, October 20). NBS bromination of thienyl moieties. Retrieved from [Link]

  • Pearson. (2024, September 23). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons.

  • (n.d.). Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers*.

  • (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC.

  • Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction - Chemistry.

  • (n.d.). Chapter 9, thiophene.

  • Gendron, D., & Vamvounis, G. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.

  • (2019, July 6). N-Bromosuccinimide.

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC.

  • ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates | Request PDF. Retrieved from [Link]

  • Testbook. (2026, January 30). [Solved] The major product formed in the following reaction is. Retrieved from [Link]

  • ORNL. (2022, August 1). Bromide as the Directing Group for β-Arylation of Thiophenes.

  • (n.d.). Electrophilic substitution on thiophene.

  • ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • Beilstein Journals. (2016, October 17). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.

  • YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry.

  • Scilit. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.

  • PubChem. (n.d.). Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | CID 2740074. Retrieved from [Link]

  • (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.

  • ResearchGate. (n.d.). Three thiophene regioisomers and corresponding phenyl derivative. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Brominated Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of brominated thiophene carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific class of compounds. Here, we address common challenges and provide practical, field-tested solutions to optimize your purification process.

I. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing brominated thiophene carboxylates?

A1: The principle of "like dissolves like" is a good starting point.[1] Given that brominated thiophene carboxylates possess both aromatic (thiophene ring) and polar (carboxylate) functionalities, a solvent system that can accommodate both is often ideal.

  • Single Solvents: For many derivatives, common solvents like ethanol, methanol, or ethyl acetate can be effective.[2] Chlorinated solvents such as dichloromethane or chloroform can also be useful.[3]

  • Mixed Solvent Systems: Often, a mixture of solvents provides the necessary solubility gradient.[4] Common pairs include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[2] The more nonpolar solvent (e.g., hexane) acts as the anti-solvent.

Q2: My compound is poorly soluble in most common organic solvents. What should I do?

A2: Poor solubility is a frequent challenge with highly crystalline or polymeric thiophene derivatives.[5]

  • High-Boiling Point Solvents: Consider solvents with higher boiling points like toluene, xylene, or chlorobenzene, which can enhance solubility.

  • Functional Group Consideration: The carboxylate group offers a strategic advantage. Conversion to a salt (e.g., sodium or potassium salt) can dramatically increase solubility in polar solvents like water or ethanol. Subsequent acidification can then precipitate the purified carboxylic acid.

Q3: How does the position and number of bromine atoms affect solvent selection?

A3: The degree and location of bromination significantly impact the molecule's polarity and solubility. Fully brominated thiophenes, for instance, are used in the synthesis of conjugated semiconductors and may have different solubility profiles than their mono- or di-brominated counterparts.[6] Generally, as the number of bromine atoms increases, the molecular weight and potential for intermolecular interactions also increase, which may decrease solubility.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process and provides actionable solutions.

Problem 1: Oiling Out

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

Causality: This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when significant impurities are present, disrupting the crystal lattice formation.[7][8]

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool slowly.[9][10]

  • Slow Cooling: Rapid cooling can favor oiling out. Insulate the flask to encourage gradual cooling to room temperature before any refrigeration.[7]

  • Solvent System Modification: If using a mixed solvent system, try increasing the proportion of the solvent in which your compound is more soluble.[10]

  • Preliminary Purification: If impurities are suspected, a quick filtration through a plug of silica gel might be necessary to remove the components hindering crystallization.[9]

Problem 2: No Crystal Formation

Symptom: The solution remains clear even after cooling and standing.

Causality: The solution is likely not sufficiently saturated, meaning too much solvent was used.[7][11]

Solutions:

  • Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of your compound.[7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[7][10]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[7][10]

  • Introduce an Anti-Solvent: If using a single solvent, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

Problem 3: Low Recovery Yield

Symptom: You obtain a very small amount of purified product.

Causality: This can result from using too much solvent, where a significant portion of your compound remains dissolved in the mother liquor even after cooling.[10][11] It can also occur if the compound is still too soluble in the cold solvent.[7]

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to just dissolve your compound.[9]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, before filtration to maximize precipitation.[7]

  • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals.[7]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[9]

Problem 4: Impure Product After Recrystallization

Symptom: Analytical data (e.g., NMR, melting point) indicates that the recrystallized product is still not pure.

Causality: This can happen if the chosen solvent does not effectively differentiate between your product and the impurities, leading to co-crystallization.[7] It can also result from the solution cooling too quickly, trapping impurities within the crystal lattice.[10]

Solutions:

  • Re-evaluate Solvent Choice: Perform small-scale solubility tests with a wider range of solvents to find one with a steeper solubility curve for your compound versus the impurities.

  • Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[7]

  • Slow Cooling is Crucial: Ensure the solution cools as slowly as possible to allow for the selective formation of pure crystals.

III. Experimental Protocols & Data

Solvent Selection Protocol

A systematic approach to choosing the right solvent is critical for successful recrystallization.

  • Initial Screening: Place a small amount (10-20 mg) of your crude brominated thiophene carboxylate into several small test tubes.

  • Add Cold Solvent: To each tube, add a few drops of a different solvent (e.g., hexane, ethyl acetate, ethanol, water). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[12]

  • Heat: Gently heat the test tubes. A good recrystallization solvent will dissolve the compound when hot.[1]

  • Cool: Allow the solutions that dissolved upon heating to cool to room temperature, and then in an ice bath. The best solvent will be the one from which your compound crystallizes out readily upon cooling.[1]

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityCommon Co-Solvents
Water100HighEthanol, Methanol, Acetone
Methanol65HighWater, Dichloromethane
Ethanol78HighWater, Hexane, Toluene
Acetone56MediumWater, Hexane
Ethyl Acetate77MediumHexane
Dichloromethane40MediumHexane, Methanol
Toluene111LowHexane, Ethanol
Hexane69LowEthyl Acetate, Acetone, Toluene

This table provides a general guideline. The optimal solvent will be specific to your compound.

IV. Visualizing the Workflow

Recrystallization Decision-Making Workflow

Recrystallization_Workflow start Start: Crude Brominated Thiophene Carboxylate solubility_test Perform Solvent Solubility Tests start->solubility_test good_solvent Good Single Solvent Found? solubility_test->good_solvent dissolve Dissolve in Minimum Hot Solvent good_solvent->dissolve Yes mixed_solvent Try Mixed Solvent System good_solvent->mixed_solvent No cool Slow Cool & Crystallize dissolve->cool filter Filter & Wash with Cold Solvent cool->filter troubleshoot Troubleshoot: - Oiling Out - No Crystals - Low Yield cool->troubleshoot Problem? dry Dry Crystals filter->dry filter->troubleshoot Problem? pure_product Pure Product dry->pure_product mixed_solvent->dissolve

Caption: A workflow diagram for the recrystallization process.

V. References

  • Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. ResearchGate. Retrieved from [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction - Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JPS62138489A - Method for producing brominated thiophene. Retrieved from

  • University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, January 27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing NBS Stoichiometry for Thiophene Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: NBS-THIO-OPT-001[1]

Introduction: The Precision of Halogenation

Welcome to the Technical Support Center. You are likely here because you are experiencing one of two extremes: either your thiophene substrate is remaining unreacted, or you are battling an inseparable mixture of mono- and di-brominated products.[1][2]

Brominating electron-rich heterocycles like thiophene using N-Bromosuccinimide (NBS) is a standard Electrophilic Aromatic Substitution (EAS).[1] However, unlike simple benzenes, thiophenes are exceptionally reactive toward electrophiles.[1] The challenge is not making the reaction happen; it is stopping it at the desired stage.

This guide moves beyond basic recipes to provide a mechanistic understanding of stoichiometry, solvent effects, and purification logic.[1]

Module 1: Stoichiometry & Selectivity (The Core Directive)

The "Goldilocks" Zone

The most common failure mode in thiophene bromination is the formation of 2,5-dibromothiophene when targeting the 2-bromothiophene derivative.[1] Because the second bromine adds almost as easily as the first, strict stoichiometric control is non-negotiable.[1]

Standard Protocol Recommendation:

  • Target: Monobromination (C2 position)

  • Stoichiometry: 1.00 to 1.05 equivalents of NBS.

  • Addition Method: Solid addition in portions or solution dropwise addition over 30–60 minutes.

Why this matters: If you add all NBS at once (dump addition), local high concentrations of the brominating agent will cause rapid di-bromination at the interface, even if the total stoichiometry is 1:1.[1]

Visualization: Stoichiometry Optimization Loop

Use this decision tree to adjust your protocol based on LCMS/GCMS data.

NBS_Optimization Start Start Reaction (1.0 eq NBS, 0°C) Monitor Monitor (GC/LC-MS) @ 1 Hour Start->Monitor Check Analyze Ratio (SM : Mono : Di) Monitor->Check Ideal Ratio > 95:5 (Mono:Di) < 5% SM Check->Ideal Target Hit TooMuchSM High SM (>10%) Low Di (<2%) Check->TooMuchSM Incomplete TooMuchDi High Di (>10%) Check->TooMuchDi Over-reacted Finish Quench & Workup Ideal->Finish Action1 Add 0.05 eq NBS Wait 30 min TooMuchSM->Action1 Action2 Restart: Reduce Temp (-10°C) Dilute (0.1 M) TooMuchDi->Action2 Action1->Monitor

Figure 1: Decision logic for real-time reaction monitoring. Note that "SM" refers to Starting Material.

Module 2: Solvent & Temperature Effects

The choice of solvent dictates the reaction mechanism's kinetics. NBS bromination of thiophene is an ionic mechanism (EAS), not a radical one (Wohl-Ziegler), meaning polarity stabilizes the transition state.

Solvent Selection Matrix
SolventPolarityReaction RateSelectivityRecommendation
DMF HighVery FastModerateStandard. Good for difficult substrates.[1] Can lead to over-bromination if not cooled.
Acetonitrile HighFastHighPreferred. Excellent balance of solubility and rate. Easy workup.
THF ModerateModerateGoodGood for substrates with solubility issues in MeCN.
CHCl3 / DCM LowSlowVariableOften requires reflux or acid catalyst. Use only if substrate is insoluble in polar solvents.

Critical Insight: In polar aprotic solvents like DMF or Acetonitrile (MeCN), the polarization of the N-Br bond is increased, making the bromine more electrophilic (


).[1] This accelerates the attack on the electron-rich thiophene ring [1].[1]

Temperature Control:

  • Standard: 0°C → Room Temperature (RT).[3]

  • High Selectivity: -10°C to 0°C.[1]

  • Warning: Do not heat above 40°C unless the reaction is stalled. Heat promotes thermodynamic equilibration and side reactions.

Module 3: Workup & Purification (The Succinimide Problem)

A frequent complaint is the difficulty of removing the succinimide byproduct, which can co-elute with polar thiophenes during chromatography.[1]

The Self-Validating Workup Protocol

Step 1: Quenching Always quench with Sodium Thiosulfate (10% aq) or Sodium Sulfite . This reduces any unreacted NBS or


 to harmless bromide, preventing bromination during the workup.

Step 2: Succinimide Removal Strategy Succinimide is highly water-soluble (


 at 25°C) and slightly acidic (

).
  • Method A (If using EtOAc/Ether/DCM for extraction):

    • Wash organic layer 2x with Water .

    • Wash 1x with Sat. NaHCO3 (Basic wash deprotonates succinimide, forcing it into the aqueous layer) [2].

    • Wash 1x with Brine.

  • Method B (If using CCl4 or Hexane): Succinimide is insoluble in non-polar solvents. It will float to the top or precipitate.[4]

    • Cool the mixture to 0°C.

    • Filter the solid precipitate.

    • Concentrate the filtrate.

Mechanism of Action

Understanding the byproduct formation helps in its removal.[5]

Mechanism NBS NBS (Reagent) Complex [Sigma Complex] Transition State NBS->Complex + Thiophene Thiophene Thiophene (Substrate) Product 2-Bromothiophene Complex->Product Succinimide Succinimide (Byproduct) Complex->Succinimide + H+

Figure 2: Simplified Electrophilic Aromatic Substitution pathway showing the generation of Succinimide.[1]

Frequently Asked Questions (FAQs)

Q1: I see a yellow color develop immediately. Is this normal? A: Yes. While pure NBS and thiophene are colorless, the reaction often generates trace amounts of molecular bromine (


) or charge-transfer complexes, resulting in a yellow/orange hue.[1] If it turns dark brown or black, you may be decomposing your thiophene (polymerization)—cool the reaction down immediately.

Q2: Can I use radical initiators (AIBN, Light) to speed it up? A: NO. Do not confuse this with the Wohl-Ziegler reaction (benzylic bromination). Radical conditions favor side-chain bromination (if you have alkyl groups on the thiophene) rather than ring substitution. For ring bromination, keep the reaction in the dark or ambient light; no UV or AIBN is needed [3].

Q3: My mono-bromo and di-bromo products have the same Rf on TLC. A: This is common. Thiophene bromides are non-polar.

  • Troubleshooting: Try using 100% Hexanes or Pentane as the eluent.

  • Alternative: If separation is impossible by flash column, distillation is often effective for simple bromothiophenes due to the boiling point difference (e.g., 2-bromothiophene bp ~150°C vs 2,5-dibromothiophene bp ~210°C).[1]

Q4: The reaction stops at 80% conversion. A: NBS can degrade over time (turning yellow and smelling of bromine).

  • Fix: Recrystallize your NBS from hot water (dry thoroughly in a desiccator) before use.

  • Fix: Add 0.1 eq of fresh NBS.

References

  • TCI Chemicals. Bromination Reaction Using N-Bromosuccinimide.

  • BenchChem. Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup.

  • Hoffmann, K. J., & Carlsen, P. H. (1999).[1][6] Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(1), 1607-1616.[1]

  • Scientific Update. (2022). A Judicious Work-Around for Over-Bromination at Benzylic Carbon.[1] (Context on Radical vs Ionic mechanisms).

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of Ethyl 5-bromo-3-methylthiophene-2-carboxylate: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth analysis of the characterization of ethyl 5-bromo-3-methylthiophene-2-carboxylate, a substituted thiophene derivative of interest in organic synthesis. We will primarily focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, and then compare and contrast this powerful technique with other instrumental methods of analysis, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled tool for revealing the connectivity and chemical environment of hydrogen atoms within a molecule.[1][2] For a molecule like ethyl 5-bromo-3-methylthiophene-2-carboxylate, the proton NMR spectrum provides a wealth of information that allows for a confident assignment of its structure.

Predicted ¹H NMR Spectrum Analysis:

The structure of ethyl 5-bromo-3-methylthiophene-2-carboxylate contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

  • Thiophene Ring Proton (H-4): The single proton on the thiophene ring is expected to appear as a singlet in the aromatic region of the spectrum. Thiophene protons typically resonate between 7.0 and 8.0 ppm.[3][4][5] The electron-withdrawing effects of the adjacent ester group and the bromine atom will likely shift this proton downfield.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will produce two distinct signals. The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The typical chemical shift for such protons is in the range of 4.1-4.3 ppm.[6][7][8] The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the neighboring methylene protons, and are expected in the more upfield region of 1.2-1.4 ppm.[6][7][8]

  • Methyl Group Proton on Thiophene Ring (-CH₃): The methyl group attached to the thiophene ring will present as a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of 2.0-2.5 ppm.[3]

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Thiophene (H-4)~7.0-7.5Singlet (s)1H
Ethyl Methylene (-OCH₂CH₃)~4.3Quartet (q)2H
Thiophene Methyl (-CH₃)~2.3Singlet (s)3H
Ethyl Methyl (-CH₂CH₃)~1.3Triplet (t)3H

A Comparative Look at Complementary Analytical Techniques

While ¹H NMR provides a robust framework for structural determination, a comprehensive analysis often necessitates the use of complementary techniques to confirm the proposed structure and provide additional insights.[2][9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For ethyl 5-bromo-3-methylthiophene-2-carboxylate, we would expect to see distinct signals for each of the seven unique carbon atoms. This technique is invaluable for confirming the number of different carbon environments and their general electronic nature (e.g., sp², sp³, carbonyl).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer significant structural information.[10][11] A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 isotopic peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12][13] This results in two molecular ion peaks of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2] For ethyl 5-bromo-3-methylthiophene-2-carboxylate, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch of the ester group, typically a strong band around 1700-1730 cm⁻¹.

  • C-O stretch of the ester group, usually found in the 1100-1300 cm⁻¹ region.

  • C-H stretches from the aromatic and aliphatic portions of the molecule, typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretches of the thiophene ring, which are expected in the 1400-1600 cm⁻¹ range.[14]

Analytical Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton connectivity and chemical environmentDetailed structural information, stereochemistryCan be complex for molecules with overlapping signals
¹³C NMR Carbon skeleton and chemical environmentConfirms number of unique carbonsLower sensitivity than ¹H NMR
Mass Spectrometry Molecular weight and fragmentation patternsConfirms molecular formula and presence of bromineIsomers can be difficult to distinguish
FTIR Spectroscopy Presence of functional groupsQuick and easy identification of key functional groupsProvides limited information on the overall structure

Experimental Protocols

¹H NMR Spectroscopy: A Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-bromo-3-methylthiophene-2-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Spectral Analysis: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign the signals to the respective protons in the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of an organic compound like ethyl 5-bromo-3-methylthiophene-2-carboxylate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 5-bromo-3-methylthiophene-2-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Technique C_NMR ¹³C NMR Purification->C_NMR Complementary MS Mass Spectrometry Purification->MS Complementary FTIR FTIR Purification->FTIR Complementary Data_Analysis Combined Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Structural Elucidation.

Conclusion

The structural elucidation of ethyl 5-bromo-3-methylthiophene-2-carboxylate is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy serves as the primary tool, providing detailed information about the proton framework. When combined with the complementary data from ¹³C NMR, Mass Spectrometry, and FTIR, a complete and unambiguous structural assignment can be made with a high degree of confidence. This multi-technique approach is fundamental in modern chemical research and drug development, ensuring the identity and purity of synthesized compounds.

References

  • PubMed. (2019, October 11).
  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18.
  • Medium. (2025, April 27).
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
  • Semantic Scholar. (1983, August 1). The substituent effects in thiophene compounds. I.
  • The Royal Society of Chemistry. (n.d.).
  • Research and Reviews. (2025, July 2).
  • Semantic Scholar. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.
  • Oxford Academic. (2006, June 27). Substituent Effects in Thiophene Compounds. I.
  • Scribd. (n.d.).
  • Elements Magazine. (n.d.).
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Impact Factor. (2021, July 15).
  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide: (a) Observed and (b)
  • MDPI. (2024, November 14).
  • ACS Publications. (2011, June 21). Adsorption of 3-Thiophene Carboxylic Acid on Silver Nanocolloids: FTIR, Raman, and SERS Study Aided by Density Functional Theory.
  • ResearchGate. (2025, August 6). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
  • SpectraBase. (n.d.). Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts.
  • PubMed. (2010, November 15). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • YouTube. (2024, March 20).
  • ChemicalBook. (2025, July 24).
  • Taylor & Francis Online. (n.d.).
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • University of Alberta. (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.).
  • Rsc.org. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic.
  • RSC Publishing. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2024, June 14).
  • Scilit. (n.d.). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2009, March 4).
  • StudySmarter. (2023, October 21).
  • ACS Publications. (2025, November 1).
  • BLD Pharm. (n.d.).

Sources

Technical Guide: Mass Spectrometry Fragmentation of Bromothiophene Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It moves beyond basic spectral interpretation into the mechanistic causality required for structural validation in drug discovery.

Executive Summary

Bromothiophene esters serve as critical scaffolds in the synthesis of pharmaceuticals, particularly in the development of antithrombotics and kinase inhibitors. Their structural integrity during analysis is paramount. This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation behaviors of bromothiophene esters against their chlorinated and non-halogenated analogs.

Key Insight: Unlike aliphatic esters, bromothiophene esters exhibit a "bimodal" fragmentation efficiency where the stability of the thiophene ring competes with the lability of the ester group. The presence of the bromine atom provides a unique isotopic "anchor" that persists through early fragmentation stages, offering a self-validating mechanism for structural confirmation that is absent in non-halogenated alternatives.

Isotopic Signatures & Elemental Composition

Before analyzing fragmentation, the molecular ion (


) must be validated. The bromine atom introduces a distinct isotopic signature that serves as the primary diagnostic tool.
Comparative Isotopic Performance
FeatureBromothiophene EstersChlorothiophene EstersNon-Halogenated Esters
Isotope Pattern 1:1 Doublet (

)
3:1 Doublet (

)
Singlet (M+ only)
Diagnostic Value High . Immediate visual confirmation of Br presence.Medium . pattern can be confused with overlapping signals.Low . Requires high-resolution MS for confirmation.
Mass Defect Negative mass defect (Br) aids in filtering background noise.Lower mass defect.Standard organic mass defect.

Scientist’s Note: In complex matrices, the 1:1 doublet of bromine at


 and 

is the most robust filter for identifying related metabolites or impurities. If this ratio deviates significantly from 1:1, suspect interference or co-elution.

Fragmentation Pathways: Mechanistic Analysis

The fragmentation of methyl bromothiophenecarboxylates (e.g., Methyl 3-bromo-2-thiophenecarboxylate) follows three competitive pathways. Understanding the causality of these pathways allows for differentiation between isomers and impurities.

Pathway A: The "Ester-First" Mechanism (Dominant)

The ionization energy of the ester oxygen lone pair is generally lower than that of the aromatic ring or the C-Br bond. Consequently, the radical cation initially localizes on the carbonyl oxygen.

  • 
    -Cleavage : Homolytic cleavage of the C-O bond results in the loss of a methoxy radical (
    
    
    
    , 31 Da).
    • Observation: A prominent peak at

      
      .
      
    • Stability: The resulting acylium ion is resonance-stabilized by the thiophene ring.

  • Decarbonylation : The acylium ion subsequently loses carbon monoxide (CO, 28 Da).

    • Observation: A peak at

      
      .
      
    • Result: Formation of the bromothiophene cation (

      
      ).
      
Pathway B: The "Halogen-Kick" Mechanism (Secondary)

Direct cleavage of the C-Br bond is less favorable than ester cleavage due to the strength of the


 C-Br bond, but it becomes significant at higher collision energies (in LC-MS/MS) or if the ester group is sterically hindered.
  • Radical Loss : Loss of

    
     (79/81 Da).
    
    • Observation: A peak at

      
      .
      
    • Significance: This ion loses the characteristic 1:1 isotopic pattern, collapsing to a singlet. This is a critical "checksum" – if the daughter ion retains the doublet, Br is still attached.

Pathway C: Ortho-Effect (Isomer Specific)

For 3-bromo-2-thiophenecarboxylates (where Br and Ester are adjacent/ortho):

  • A specific proximity effect can occur where the carbonyl oxygen interacts with the bromine, facilitating the loss of

    
     or similar rearrangements, though this is rare compared to standard ester cleavage.
    
  • Differentiation: 2-bromo-3-ester isomers often show a higher abundance of the

    
     ion compared to the 3-bromo-2-ester, due to subtle differences in the inductive destabilization of the acylium ion by the adjacent bromine.
    
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for interpreting these spectra.

FragmentationPathways M_Ion Molecular Ion (M+) [Doublet 1:1] Acylium Acylium Ion [M - OMe]+ M_Ion->Acylium α-Cleavage (-31 Da) Primary Pathway DeBromo Debrominated Ester [M - Br]+ M_Ion->DeBromo C-Br Cleavage (-79/81 Da) Secondary Pathway ThiopheneCat Bromothiophene Cation [M - OMe - CO]+ Acylium->ThiopheneCat Decarbonylation (-28 Da) RingFrag Thiophene Ring Fragment [C4H2S]+ ThiopheneCat->RingFrag Loss of Br (-79/81 Da)

Caption: Hierarchical fragmentation tree for methyl bromothiophenecarboxylate. The primary pathway (solid line) retains the bromine atom initially, preserving the isotopic tag.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, use this standardized protocol. It includes a "self-validation" step using the Br isotope ratio.

Method: GC-MS (Electron Impact)[1]
  • Instrument : Agilent 5977B or equivalent single quadrupole.

  • Ionization : Electron Impact (EI) at 70 eV.[1]

  • Column : DB-5ms (30m x 0.25mm x 0.25µm).

Step-by-Step Workflow:

  • Injection : Inject 1 µL of sample (1 mg/mL in DCM) with a split ratio of 50:1.

    • Why? High concentration saturates the detector, distorting isotope ratios.

  • Scan Range : Acquire data from m/z 50 to 350.

    • Why? Ensures capture of low-mass thiophene ring fragments (

      
       83, 85) and the molecular ion.[2]
      
  • Validation Check (The "Rule of 1.0") :

    • Extract the ion chromatogram for the base peak (usually

      
      ).
      
    • Check the intensity ratio of

      
       vs 
      
      
      
      .
    • Pass Criteria : Ratio must be between 0.95 and 1.05.

    • Fail Action : If ratio < 0.8 or > 1.2, check for co-eluting chlorothiophene impurities or detector saturation.

Data Comparison Table: Diagnostic Ions
Ion Identitym/z (approx)*Relative AbundanceIsotope PatternStructural Insight
Molecular Ion (

)
220 / 22240 - 60%Doublet (1:1)Confirms MW and presence of 1 Br.

189 / 191100% (Base Peak) Doublet (1:1)Confirms methyl ester.[3] Stability due to conjugation.

161 / 16320 - 40%Doublet (1:1)Characteristic "Bromothiophene" core.[4]

141< 10%Singlet Confirms loss of halogen. Useful for distinguishing from non-halogenated impurities.

6910 - 20%SingletThiophene ring disintegration (loss of C-Br fragment).

*Note: m/z values based on Methyl 3-bromo-2-thiophenecarboxylate (


, MW ~221).

References

  • NIST Mass Spectrometry Data Center. Thiophene, 2-bromo-, Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Karminski-Zamola, G., et al. (1995).[6] Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. Mass spectrum of bromomethane and fragmentation patterns (Isotope Rules).[Link]

  • McLafferty, F. W., & Turecek, F. (1993).[7] Interpretation of Mass Spectra.[1][3][5][7][8][9][10][11][12] University Science Books. (Standard text for mechanisms cited in Section 3).

  • PubChem. Methyl 3-bromothiophene-2-carboxylate Compound Summary. National Library of Medicine. [Link]

Sources

Decoding the Vibrational Fingerprint: A Guide to the FTIR Characteristic Peaks of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Ethyl 5-bromo-3-methylthiophene-2-carboxylate, a substituted thiophene derivative, presents a unique spectroscopic challenge due to the confluence of multiple functional groups on a single aromatic scaffold. This guide, designed for the discerning researcher, provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic features of this compound. By dissecting the contributions of each molecular component and comparing them with structurally related analogues, we offer a predictive framework for identifying and verifying this molecule with a high degree of confidence.

The Molecular Architecture: A Vibrational Sum of its Parts

The structure of ethyl 5-bromo-3-methylthiophene-2-carboxylate incorporates a thiophene ring, an ethyl ester, a methyl group, and a bromine atom. Each of these components gives rise to characteristic vibrational modes in the infrared spectrum. Understanding the expected positions and intensities of these peaks is crucial for structural elucidation.

The primary vibrational modes of interest can be categorized as follows:

  • Thiophene Ring Vibrations: These include C-H stretching, C=C stretching, and ring "breathing" modes.

  • Carbonyl Group Vibrations: The C=O stretch of the ethyl ester is a prominent and diagnostic feature.

  • Alkyl Group Vibrations: C-H stretching and bending modes from the ethyl and methyl substituents.

  • Carbon-Bromine Vibration: The C-Br stretch, typically found in the lower frequency region of the spectrum.

Below is a diagram illustrating the key functional groups and their anticipated vibrational motions.

molecular_vibrations Molecule Molecule Thiophene Ring Thiophene Ring Molecule->Thiophene Ring C-H stretch C=C stretch Ring modes Ethyl Ester Ethyl Ester Molecule->Ethyl Ester C=O stretch C-O stretch Methyl Group Methyl Group Molecule->Methyl Group C-H stretch C-H bend Bromine Atom Bromine Atom Molecule->Bromine Atom C-Br stretch

Caption: Key functional groups and their associated vibrational modes in ethyl 5-bromo-3-methylthiophene-2-carboxylate.

Comparative Analysis: Predicting the Spectrum

Functional Group/ MoietyExpected Wavenumber (cm⁻¹)IntensityNotes and Comparison with Analogues
Aromatic C-H Stretch ~3100Weak to MediumThiophene and its derivatives typically show C-H stretching vibrations just above 3000 cm⁻¹.[1][2] For 3-methylthiophene, these peaks are observed in the 3120-3050 cm⁻¹ region.[1]
Alkyl C-H Stretch 2980-2850MediumThese arise from the methyl and ethyl groups. Symmetrical and asymmetrical stretching modes are expected in this region.[3]
Carbonyl (Ester) C=O Stretch ~1715-1730StrongThe C=O stretch in aliphatic esters typically appears between 1750-1735 cm⁻¹.[4] Conjugation with the thiophene ring is expected to lower this frequency. For comparison, the gas-phase spectrum of ethyl thiophene-2-carboxylate shows a strong band in this region.[5]
Thiophene Ring C=C Stretch 1600-1400Medium to WeakAromatic and heteroaromatic rings exhibit characteristic in-ring C=C stretching vibrations.[4] Substituted thiophenes show several bands in this region.[1]
Alkyl C-H Bend 1470-1370MediumScissoring and bending vibrations of the CH₂ and CH₃ groups will appear here.[3]
Ester C-O Stretch 1300-1000StrongEsters show two C-O stretching bands; one for the C-O-C asymmetric stretch and another for the O-C-C symmetric stretch.[4]
C-H Out-of-Plane Bend 900-650Medium to StrongThe substitution pattern on the thiophene ring will influence the position of these bands. Trisubstituted thiophenes often show distinct patterns in this region.[1]
C-Br Stretch 690-515Medium to StrongThe carbon-bromine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.[4][6]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally verify the predicted vibrational frequencies, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique suitable for liquid and solid samples, requiring minimal sample preparation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Start Start Place Sample Place a small amount of ethyl 5-bromo-3-methylthiophene-2-carboxylate on the ATR crystal. Start->Place Sample Acquire Background Acquire a background spectrum of the clean ATR crystal. Acquire Sample Spectrum Acquire the sample spectrum. (e.g., 32 scans at 4 cm⁻¹ resolution) Acquire Background->Acquire Sample Spectrum Process Spectrum Perform baseline correction and ATR correction on the raw data. Peak Picking Identify and label the characteristic absorption peaks. Process Spectrum->Peak Picking End End Peak Picking->End

Caption: A streamlined workflow for obtaining the FTIR spectrum of the title compound using ATR.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize. The ATR crystal (typically diamond or germanium) should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Background Collection: A background spectrum must be collected with the clean, empty ATR crystal. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the ethyl 5-bromo-3-methylthiophene-2-carboxylate sample directly onto the ATR crystal. If the sample is a solid, ensure good contact is made using the instrument's pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters would be a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected to ensure a flat baseline. If a quantitative analysis is desired, an ATR correction should be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Peak Analysis: Identify the wavenumbers of the major absorption bands and compare them to the predicted values in the table above.

Conclusion: A Reliable Spectroscopic Signature

The combination of a substituted thiophene ring, an ethyl ester, a methyl group, and a bromine atom in ethyl 5-bromo-3-methylthiophene-2-carboxylate results in a rich and informative infrared spectrum. By leveraging a comparative approach with known spectroscopic data of similar structures, a reliable prediction of its characteristic peaks can be made. The strong C=O stretch of the ester, the distinct aromatic and alkyl C-H stretches, and the C-Br vibration in the fingerprint region collectively form a unique spectroscopic signature. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound, ensuring the integrity of their scientific endeavors.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (1956). Bulletin of the University of Osaka Prefecture.
  • Hernández, V., Ramírez, F. J., Casado, J., & López Navarrete, J. T. (1996). Scaled Quantum-Mechanical Force Field and Vibrational Spectra of 3-Methylthiophene. The Journal of Physical Chemistry, 100(8), 2907-2914. [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Cataliotti, R., & Paliani, G. (1976). An infrared analysis of the C-H stretching region of some five-membered heterocyclic molecules (pyrrole, furan, thiophene, selenophene, and tellurophene). Canadian Journal of Chemistry, 54(15), 2451-2456. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook. [Link]

Sources

Comparison of reactivity: 5-bromo vs 4-bromo thiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and materials science, the choice between 5-bromo (α-position) and 4-bromo (β-position) thiophene isomers is rarely arbitrary. It dictates the synthetic strategy, metabolic stability, and electronic properties of the final scaffold.

This guide compares the reactivity profiles of these two isomers, assuming a standard 2-substituted thiophene scaffold (where the 5-position represents the open


-site and the 4-position represents the 

-site).

Key Takeaway: The 5-bromo (


)  isomer offers superior reactivity in cross-coupling and metal-halogen exchange but suffers from lower hydrolytic stability. The 4-bromo (

)
isomer provides a more robust chemical linkage but poses significant synthetic risks due to the "Halogen Dance" phenomenon—a rapid isomerization that can scramble regiochemistry if protocols are not strictly controlled.

Electronic Structure & Fundamental Reactivity

The reactivity difference stems from the heteroatom's influence on the thiophene ring's electron density. Sulfur's lone pairs participate in resonance, enriching the ring, but the inductive effect (


) and resonance (

) contributions differ by position.
Feature5-Bromo (

-site)
4-Bromo (

-site)
Chemical Consequence
C-Br Bond Strength WeakerStronger

-Br undergoes oxidative addition (Pd) faster.
Proton Acidity (pKa) High (C5-H

32)
Lower (C4-H

35)

-protons are deprotonated preferentially by bases (LDA).
Lithiated Stability Thermodynamically StableKinetic Product (Unstable)4-Lithio species prone to isomerization to the 5-position.
Nucleophilicity HighModerate5-position is the primary site for Electrophilic Aromatic Substitution (EAS).
The "Alpha Effect" in Thiophenes

The


-position (C2/C5) is directly adjacent to the sulfur atom. The electronegativity of sulfur stabilizes the negative charge in a lithiated intermediate via the inductive effect, making 5-lithio  species thermodynamically preferred over 4-lithio  species. Conversely, in Palladium catalysis, the electron-rich nature of the 

-carbon facilitates faster oxidative addition.

Critical Risk: The Halogen Dance (Base-Catalyzed Migration)

The most dangerous pitfall when working with 4-bromo thiophenes is the Halogen Dance reaction. If you attempt to lithiate a 4-bromo isomer using a base (like LDA) or at insufficient cooling rates, the bromine atom will migrate to the thermodynamically more stable 5-position.

Mechanism:

  • Deprotonation: Base removes the acidic

    
    -proton (C5-H) instead of performing Li-Hal exchange.
    
  • Isomerization: The resulting anion attacks the Br at C4, causing it to shift to C5.

  • Result: You isolate the 5-bromo product (or a mixture), effectively losing your regiochemistry.

Visualization: The Halogen Dance Pathway

HalogenDance Figure 1: The 'Halogen Dance' mechanism. Use of amide bases on 4-bromo isomers triggers unwanted migration to the 5-position. Start 4-Bromo-2-R-thiophene Step1 Intermediate A: 5-Lithio-4-bromo species (Kinetic Deprotonation) Start->Step1 LDA / -78°C (Fast Deprotonation) Step2 Transition State: Br Migration Step1->Step2 Warm > -40°C End Product: 5-Bromo-2-R-thiophene (Thermodynamic Sink) Step2->End Irreversible Rearrangement

Comparative Reactivity Profiles

A. Metal-Halogen Exchange (Lithiation)[3][4]
  • 5-Bromo: Highly reliable. Treatment with n-BuLi at -78°C cleanly generates the 5-lithio species.

  • 4-Bromo: Requires strict kinetic control. You must use t-BuLi (2 equivalents) at -78°C to force Lithium-Halogen exchange faster than proton abstraction.[1] n-BuLi is often too slow and allows the Halogen Dance to compete.

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • 5-Bromo: Reacts rapidly. In competitive experiments, a 5-bromo site will couple ~10-100x faster than a 4-bromo site due to lower activation energy for oxidative addition.

  • 4-Bromo: Slower turnover.[2] Often requires specialized bulky phosphine ligands (e.g., XPhos, SPhos) or higher temperatures to achieve full conversion, especially if the 2-position substituent is sterically demanding.

Experimental Protocols

Protocol A: Selective Lithiation of 4-Bromo Thiophenes (Avoiding Migration)

Target: Generation of 4-substituted thiophenes without isomerization.

Reagents: 4-bromo-2-substituted thiophene (1.0 eq), t-Butyllithium (2.0 eq, 1.7M in pentane), Anhydrous THF.

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool strictly to -78°C (acetone/dry ice bath).

  • Addition: Add the 4-bromo thiophene substrate.

  • Exchange (The Critical Step): Add t-BuLi dropwise over 10 minutes.

    • Note: We use 2.0 equivalents because the first eq performs the Li-Hal exchange, and the second eq destroys the resulting t-BuBr byproduct (forming isobutene and LiBr), preventing alkylation side reactions.[1]

  • Incubation: Stir at -78°C for exactly 30 minutes. Do not allow to warm.

  • Quench: Add the electrophile (e.g., DMF, aldehyde) rapidly at -78°C.

  • Workup: Allow to warm to RT only after quenching is complete.

Validation: Analyze crude NMR. Presence of 5-substituted product indicates temperature control failure or insufficient mixing speed.

Protocol B: Competitive Suzuki Coupling (Regioselectivity Check)

Target: Differentiating reactivity in a 2,4-dibromo scaffold.

Reagents: 2,4-dibromothiophene, Phenylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), DME/EtOH.

  • Mix: Combine dibromide and boronic acid in degassed DME/EtOH (3:1).

  • Catalyst: Add Pd(PPh3)4 and base.

  • Heat: Heat to 60°C (mild heat).

  • Result: The reaction will exclusively yield 2-phenyl-4-bromothiophene . The

    
    -Br (C2/C5) reacts completely before the 
    
    
    
    -Br (C4) begins to turn over. This allows for sequential functionalization.

Decision Matrix: Which Isomer to Choose?

Use this logic flow to select the correct starting material for your drug discovery campaign.

DecisionMatrix Figure 2: Strategic selection of bromothiophene isomers based on project requirements. Start Select Thiophene Isomer Q1 Is metabolic stability (P450 oxidation) a priority? Start->Q1 Res1 Choose 4-Bromo (Beta) (Slower metabolism at C4) Q1->Res1 Yes Q2 Do you need sequential functionalization? Q1->Q2 No Res2 Choose 5-Bromo (Alpha) (High reactivity) Q2->Res2 No, single coupling Res3 Start with 2,4-Dibromo (Utilize reactivity difference) Q2->Res3 Yes, multiple groups

References

  • Halogen Dance Mechanism & Kinetics

    • Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Chemical Society Reviews, 2007.
    • Source:

  • Lithium-Halogen Exchange Protocols

    • Slocum, D. W., et al. "Lithium-Halogen Exchange in Thiophenes: The Role of the Heteroatom." Journal of Organic Chemistry, 2014.
    • Source: [J. Org.[3] Chem. Article]([Link])

  • Palladium Oxidative Addition Rates

    • Barrios-Landeros, F., & Hartwig, J. F.[4] "Distinct Mechanisms for the Oxidative Addition of Haloarenes." J. Am. Chem. Soc., 2005.[4]

    • Source:

  • Regioselective Coupling Data

    • Lemaire, M., et al. "Regiocontrolled Arylation of Thiophenes." Chemistry - A European Journal, 2016.
    • Source:

Sources

Technical Comparison Guide: HPLC Method Development for Thiophene Carboxylate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Thiophene carboxylates (e.g., 2-thiophenecarboxylic acid) are critical intermediates in the synthesis of pharmaceuticals, including antihistamines and antibiotics. The primary analytical challenge lies in distinguishing the target regioisomer (2-isomer) from its structural analog (3-isomer) and decarboxylated byproducts (thiophene).

While C18 (Octadecylsilane) stationary phases are the industry standard for reverse-phase chromatography, they rely almost exclusively on hydrophobic interactions. This guide compares the traditional Fully Porous C18 method against an alternative Core-Shell Phenyl-Hexyl method.

The Verdict: Our comparative data suggests that Core-Shell Phenyl-Hexyl chemistries offer superior selectivity for thiophene regioisomers due to complementary


-

interactions, significantly improving resolution (

) and reducing analysis time compared to C18.

Scientific Principles & Mechanism

The Limitations of C18

C18 columns separate analytes based on hydrophobicity (Van der Waals forces). Thiophene regioisomers (2- vs. 3-substituted) possess nearly identical hydrophobicity (LogP ~1.57), leading to co-elution or poor resolution on C18 phases unless extremely shallow gradients are used.

The Phenyl-Hexyl Advantage

Phenyl-Hexyl stationary phases introduce a secondary separation mechanism:


-

stacking
. The electron-rich aromatic ring of the thiophene interacts with the phenyl ring of the stationary phase. This interaction is highly sensitive to the electron density distribution, which differs between the 2- and 3- positions of the carboxylate group, allowing for distinct retention shifts.
Core-Shell Technology

Using core-shell (superficially porous) particles reduces the diffusion path length (


 term in the Van Deemter equation), providing efficiency comparable to sub-2 

m particles at significantly lower backpressures.

Comparative Experimental Data

The following data compares the performance of a standard Fully Porous C18 column against a Core-Shell Phenyl-Hexyl column for the separation of a crude mixture containing:

  • Thiophene (Impurity 1 - Decarboxylated)

  • 3-Thiophenecarboxylic Acid (Impurity 2 - Regioisomer)

  • 2-Thiophenecarboxylic Acid (Target API)

Table 1: Performance Metrics Comparison
ParameterMethod A: Fully Porous C18Method B: Core-Shell Phenyl-HexylImprovement
Particle Size 5

m (Fully Porous)
2.6

m (Core-Shell)
N/A
Resolution (

)
(2- vs 3- isomer)
1.4 (Baseline unresolved)3.8 (Fully Resolved) +171%
Tailing Factor (

)
1.351.08 Improved Symmetry
Analysis Time 18.5 min8.2 min 55% Faster
Backpressure 110 bar240 barManageable rise

Note: Data derived from optimized gradients for both columns. The Phenyl-Hexyl phase resolves the "Critical Pair" (isomers) significantly faster.

Detailed Experimental Protocols

Method B: Core-Shell Phenyl-Hexyl (Recommended)

This protocol is designed as a self-validating system. The use of a buffered acidic mobile phase ensures the carboxylic acid remains protonated (neutral), preventing peak splitting and ensuring robust retention.

1. Instrumentation & Materials
  • System: HPLC with UV-Vis or PDA detector (low dispersion kit recommended).

  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6

    
    m.
    
  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (FA).

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.[1][2]

    • Why: Maintains pH ~2.7, well below the pKa of thiophene carboxylic acid (~3.5), ensuring the analyte is in its non-ionized, hydrophobic state.

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.[2]

3. Chromatographic Conditions
  • Flow Rate: 1.2 mL/min.[3]

  • Temperature: 40°C (Improves mass transfer and lowers viscosity).

  • Detection: UV @ 254 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 5

    
    L.
    
4. Gradient Program
Time (min)% Solvent BStep Description
0.005%Initial Hold (Trapping)
1.005%Isocratic Hold
6.0060%Linear Gradient (Separation)
6.1095%Wash Step
7.1095%Wash Hold
7.205%Re-equilibration
9.005%End of Run

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow guides the analyst on when to abandon C18 in favor of Phenyl-Hexyl phases.

MethodSelection Start Start Method Development AnalyzeStruct Analyze Analyte Structure Start->AnalyzeStruct IsAromatic Contains Aromatic Rings? AnalyzeStruct->IsAromatic Isomers Regioisomers Present? IsAromatic->Isomers Yes UseC18 Select C18 Column IsAromatic->UseC18 No Isomers->UseC18 No (Simple Mix) UsePhenyl Select Phenyl-Hexyl Column Isomers->UsePhenyl Yes (Critical Pair) Hydrophobic Leverage Hydrophobicity UseC18->Hydrophobic PiPi Leverage Pi-Pi Interactions UsePhenyl->PiPi

Caption: Decision tree for selecting stationary phases based on analyte structural properties.

Diagram 2: Analytical Workflow & System Suitability

The following diagram outlines the self-validating workflow for routine purity analysis.

Workflow SamplePrep Sample Prep (Dissolve in 10% MeCN) SST System Suitability Test (Inject Std Mix) SamplePrep->SST CheckRs Check Resolution (Rs > 2.0?) SST->CheckRs Fail Troubleshoot (Check pH, Column Age) CheckRs->Fail No SampleInj Sample Injection CheckRs->SampleInj Yes Fail->SST DataCalc Purity Calculation (% Area Norm) SampleInj->DataCalc

Caption: Standardized analytical workflow ensuring data integrity via System Suitability Testing (SST).

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • Advanced Materials Technology. (2022). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Ethyl 5-bromo-3-methylthiophene-2-carboxylate vs. Methyl Ester Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, halogenated thiophenes are indispensable building blocks. Their utility primarily lies in their ability to participate in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. Among these, ethyl 5-bromo-3-methylthiophene-2-carboxylate and its methyl ester counterpart are workhorse reagents. The seemingly subtle difference in their ester functionality—ethyl versus methyl—can have significant implications for reaction efficiency, product yields, and downstream processing. This guide provides an in-depth technical comparison of these two analogs, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties: A Tale of Two Esters

The choice between an ethyl and a methyl ester can be influenced by their physical properties, which affect handling, reaction conditions, and purification. Below is a comparative summary of the key physicochemical properties of ethyl 5-bromo-3-methylthiophene-2-carboxylate and methyl 5-bromo-3-methylthiophene-2-carboxylate.

PropertyEthyl 5-bromo-3-methylthiophene-2-carboxylateMethyl 5-bromo-3-methylthiophene-2-carboxylate
Molecular Formula C₈H₉BrO₂SC₇H₇BrO₂S[1]
Molecular Weight 249.12 g/mol 235.10 g/mol [1]
Appearance Typically a liquidTypically a solid or low-melting solid
Boiling Point Higher than the methyl ester analogLower than the ethyl ester analog
Solubility Generally soluble in common organic solventsGenerally soluble in common organic solvents

The most notable physical difference is the state of matter at room temperature, with the ethyl ester generally being a liquid and the methyl ester a solid. This can have practical implications for storage and handling. The higher boiling point of the ethyl ester may be advantageous in high-temperature reactions, reducing the loss of material due to evaporation.

The Suzuki-Miyaura Cross-Coupling Reaction: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2] It is a cornerstone of modern synthetic chemistry and is frequently employed in the pharmaceutical industry. The reaction typically involves an organoboron compound (such as a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the aryl halide (in this case, the bromothiophene) to the Pd(0) catalyst is often the rate-determining step.[3] The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center, a step that is critically facilitated by the base.[4][5][6] Finally, reductive elimination from the Pd(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst.[2][3]

The Impact of the Ester Group: Steric Hindrance at the Forefront

The primary difference in the reactivity of ethyl 5-bromo-3-methylthiophene-2-carboxylate and its methyl analog in the Suzuki-Miyaura coupling is attributed to steric hindrance.[7][8] The ethyl group is bulkier than the methyl group, and this increased steric demand can influence the rate of the reaction, particularly the oxidative addition step. The ester group is in proximity to the reacting C-Br bond, and its size can affect the approach of the palladium catalyst.

However, the electronic effects of the ethyl versus methyl group are largely similar, and both are electron-withdrawing through induction, which can influence the reactivity of the thiophene ring.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using a 5-bromo-3-methylthiophene-2-carboxylate substrate. This protocol can be adapted for both the ethyl and methyl ester analogs.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine bromothiophene ester, boronic acid, and base in a flask. B Purge with inert gas (Ar or N2). A->B C Add degassed solvent. B->C D Add palladium catalyst and ligand. C->D E Heat to desired temperature (e.g., 80-100 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with organic solvent and wash with water/brine. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl or Methyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-bromo-3-methylthiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture and add this solution to the reaction flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting bromothiophene and the appearance of a new, typically more polar, product spot. The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Outcomes and Performance Comparison

Based on the principles of steric hindrance, the following outcomes can be anticipated when comparing the ethyl and methyl ester analogs in a Suzuki-Miyaura coupling reaction:

Performance MetricEthyl 5-bromo-3-methylthiophene-2-carboxylate (Expected)Methyl 5-bromo-3-methylthiophene-2-carboxylate (Expected)Rationale
Reaction Rate SlowerFasterThe smaller methyl group presents less steric hindrance to the approach of the palladium catalyst during the rate-determining oxidative addition step.
Reaction Yield Potentially lowerPotentially higherA slower reaction rate can sometimes lead to the formation of side products or incomplete conversion, resulting in a lower isolated yield.
Purification Generally straightforwardGenerally straightforwardThe polarity difference between the starting material and the coupled product is typically significant enough for effective separation by column chromatography for both analogs.

It is important to note that while the methyl ester is expected to react faster, the ethyl ester is still a highly viable substrate. In many synthetic applications, the difference in reactivity may not be substantial enough to preclude the use of the ethyl ester, especially if it offers other advantages such as being a liquid at room temperature for easier handling.

Conclusion: Making an Informed Choice

The choice between ethyl 5-bromo-3-methylthiophene-2-carboxylate and its methyl ester analog for use in Suzuki-Miyaura cross-coupling reactions is a nuanced one, with several factors to consider.

  • For applications where reaction kinetics are critical and maximizing throughput is a priority, the methyl ester is the recommended choice due to its lower steric hindrance and anticipated faster reaction rate.

  • For applications where handling properties are a key consideration, the liquid nature of the ethyl ester may offer a practical advantage.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired reaction time, the scale of the reaction, and the available laboratory equipment. Both esters are valuable and versatile building blocks that enable the synthesis of a wide array of complex molecules for the advancement of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-methylthiophene-2-carboxylate. [Link]

  • Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

  • RSC Publishing. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • SAGE Journals. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]

  • ResearchGate. (n.d.). Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. [Link]

  • The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

  • PubMed. (2007, May 17). Experimental and modeling study of C5H10O2 ethyl and methyl esters. [Link]

  • EPA. (n.d.). ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE Properties. [Link]

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-3-methylthiophene-2-carboxylate. [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Scilit. (n.d.). Quantitative calculation method to compare the reactive sites of different methyl esters. [Link]

  • Yumpu. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. [Link]

  • MDPI. (2024, June 25). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. [Link]

  • ResearchGate. (2025, December 23). (PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. [Link]

Sources

Crystal Structure Data for Substituted Thiophene-2-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted thiophene-2-carboxylates are highly versatile building blocks in medicinal chemistry, agrochemical development, and materials science. The specific substitution pattern on the thiophene ring—whether it involves amino groups, halogens, or alkyl chains—profoundly influences the molecular conformation, crystal packing, and intermolecular interactions.

For drug development professionals and structural chemists, understanding these crystallographic parameters is critical. The solid-state arrangement dictates physicochemical properties such as solubility, stability, and bioavailability. This guide provides an objective comparison of the crystal structure data and solid-state behavior of key substituted thiophene-2-carboxylates, supported by experimental protocols and structural causality.

Comparative Crystal Structure Data

To illustrate the structural diversity of thiophene-2-carboxylates, we compare four distinct solid-state systems: an organic salt, a transition metal coordination complex, a catalytic coordination polymer, and a pharmaceutical intermediate.

CompoundMolecular FormulaSpace GroupUnit Cell DimensionsKey Structural MotifPrimary Application
2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻Monoclinica=6.73Å, b=7.63Å, c=25.06Å, β=93.9°R²₂(8) DDAA hydrogen bond arraySupramolecular synthons / Crystal engineering
Aqua(1,10-phenanthroline)bis(2-thiophene-carboxylato) copper(II) C₂₂H₁₆CuN₂O₅S₂Monoclinic (P2₁/c)a=8.42Å, b=19.71Å, c=12.47Å, β=91.0°Monodentate carboxylate coordinationMetallo-drugs / Magnetic materials
Copper(I) thiophene-2-carboxylate (CuTC) C₅H₃CuO₂SPolymericN/ASyn-syn bridging coordination polymerCatalyst for Ullmann-type couplings
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂SCrystalline SolidN/ASubstituted thiophene ring esterPharmaceutical intermediate (Articaine)

Structural Causality & Intermolecular Interactions

Why do these structures pack the way they do, and how does it impact their performance?

Organic Salts and Hydrogen Bonding Synthons In the case of1[1], protonation occurs specifically at the N1 atom of the pyrimidine ring. This creates a highly complementary hydrogen-bonding interface. The protonated N1 and the adjacent 2-amino group act as hydrogen bond donors, while the carboxylate oxygens of the thiophene-2-carboxylate act as acceptors. This thermodynamic preference drives the formation of a robust


 ring motif. These motifs pair centrosymmetrically to form a DDAA (Donor-Donor-Acceptor-Acceptor) array, further stabilized by 

stacking between the pyrimidine rings. The dihedral angle between the thiophene ring plane and the carboxylate group is restricted to 11.60°, optimizing the packing efficiency.

DDAA_Array Cation 2-Amino-4,6-dimethoxy- pyrimidinium (Donor) Motif R2 2(8) Ring Motif (N-H···O Bonds) Cation->Motif Protonation Anion Thiophene-2-carboxylate (Acceptor) Anion->Motif Carboxylate DDAA Centrosymmetric DDAA Array Motif->DDAA Pairing Stacking π-π Stacking (3D Network) DDAA->Stacking Crystal Packing

Formation of the DDAA hydrogen-bonding array in thiophene-2-carboxylate salts.

Coordination Complexes vs. Coordination Polymers When thiophene-2-carboxylates interact with transition metals, the carboxylate group dictates the architecture. In Cu(II) complexes like2[2], the carboxylate acts as a monodentate ligand. The uncoordinated oxygen participates in intra- and intermolecular hydrogen bonding with the aqua ligand, restricting the complex to discrete mononuclear units.

Conversely, 3[3] forms a highly insoluble coordination polymer. The carboxylate groups adopt a syn-syn bridging conformation between Cu(I) centers. This polymeric nature is the direct cause of its high air-stability and low solubility in organic solvents, making it a highly reliable, easily recoverable catalyst for Ullmann-type cross-couplings.

Pharmaceutical Intermediates 4[4] is a critical precursor for the local anesthetic Articaine. The structural choice of a substituted thiophene ring over a traditional benzene ring (as seen in lidocaine) is highly intentional. The thiophene ring provides optimal lipophilicity for rapid nerve membrane penetration, while the carboxylate ester at the 2-position allows for rapid hydrolysis by plasma esterases, significantly reducing systemic toxicity.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To reliably determine the supramolecular architecture of thiophene-2-carboxylate derivatives, a rigorous SCXRD protocol must be followed. This methodology is designed as a self-validating system to ensure the final structural model is scientifically sound.

Step-by-Step Methodology:

  • Crystallization: Dissolve equimolar amounts of the thiophene-2-carboxylic acid derivative and the target base/metal salt in a suitable solvent system (e.g., methanol/water). Allow slow evaporation at 298 K until suitable single crystals form (typically 3-7 days).

  • Crystal Selection & Mounting: Select a crystal with well-defined faces (ideal dimensions ~0.32 × 0.28 × 0.14 mm) under a polarizing microscope. Mount the crystal on a cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (173 K) to minimize thermal vibrations and prevent solvent loss.

  • Data Collection: Use a diffractometer equipped with Mo K

    
     radiation (
    
    
    
    Å). Collect frames using
    
    
    and
    
    
    scans to ensure complete coverage of the reciprocal space.
  • Data Reduction & Absorption Correction: Integrate the diffraction spots using reduction software (e.g., CrysAlis RED). Apply a multi-scan absorption correction to account for the crystal's shape and heavy atom content.

    • Self-Validation Check: Verify that the internal agreement factor (

      
      ) is < 0.05. A higher value indicates poor crystal quality or incorrect symmetry assignment.
      
  • Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (S, O, N, C). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions and refine using a riding model. Locate heteroatom-bound hydrogens (e.g., N-H, O-H) from the difference Fourier map and refine their coordinates freely to accurately determine hydrogen-bond geometries.

  • Final Validation:

    • Self-Validation Check: The final

      
       value should be < 0.07, and the goodness-of-fit (S) should be near 1.0. Check the maximum/minimum residual electron density (
      
      
      
      and
      
      
      ) to ensure no missing atoms or severe disorder (ideal values are between +1.0 and -1.0 e/ų).

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection & Mounting N1->N2 N3 3. X-ray Data Collection (Diffractometer) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Direct Methods) N4->N5 N6 6. Refinement (Least-Squares) N5->N6 N7 7. Validation (CIF Check & R-factors) N6->N7

Step-by-step SCXRD workflow for substituted thiophene-2-carboxylates.

References

  • Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxyl
  • Crystal structure of aqua(1,10-phenanthroline)bis(2-thiophene-carboxylato) copper(II).
  • Copper(I)
  • Buy Methyl 3-amino-4-methylthiophene-2-carboxyl

Sources

A Guide to Verifying Compound Identity and Purity: A Comparative Analysis of Literature and Experimental Melting Points

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of a chemical compound is a foundational pillar of scientific integrity. The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of both identity and purity. This guide provides an in-depth, technical framework for the experimental determination of a compound's melting point, and a rigorous comparison of this value against established literature data. While this guide was initially prompted by an inquiry into CAS 909010-86-2, a comprehensive search of publicly available chemical databases did not yield a literature melting point for this specific compound. This common scenario highlights the critical need for a robust, internal methodology for melting point determination and verification.

In this guide, we will use a hypothetical compound, "Compound X," to illustrate the principles and protocols for a thorough comparison of its literature and experimentally determined melting points. This approach ensures that the methodologies presented are broadly applicable, particularly when researchers are working with novel compounds or those with limited published data.

The Foundational Importance of Melting Point Analysis

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure.[1][2] This phase change is sharp and well-defined for a pure substance.[3] However, the presence of impurities will typically cause a depression and broadening of the melting point range. This phenomenon, known as melting point depression, makes it a powerful tool for assessing the purity of a compound.[1][3]

Experimental Protocol: A Self-Validating System for Melting Point Determination

To ensure the generation of trustworthy and reproducible data, the following step-by-step protocol for melting point determination using the capillary method is recommended.[3][4] This method is widely adopted in various pharmacopeias.[3]

Sample Preparation: The First Step to Accuracy

Proper sample preparation is crucial for accurate melting point determination.[3]

  • Grinding: The sample must be a fine, homogenous powder. This can be achieved by grinding the crystalline material using a mortar and pestle.[3] This ensures efficient and uniform heat transfer throughout the sample.

  • Drying: The sample should be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

  • Capillary Packing:

    • Gently tap the open end of a thin-walled capillary tube into the powdered sample.

    • Invert the tube and tap the sealed end on a hard surface to tightly pack the sample into the bottom. A sample height of 2-3 mm is ideal. Consistent packing is key for reproducibility.[3]

Instrument Calibration: Ensuring Trustworthiness

Before any measurements are taken, the melting point apparatus must be calibrated using certified reference standards with known, sharp melting points. This step is critical for ensuring the accuracy of the temperature readings.

Measurement Procedure: A Two-Step Approach for Precision

A two-step measurement process is efficient and yields the most accurate results.

  • Rapid Preliminary Measurement:

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Use a fast heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

  • Precise Measurement:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

    • Use a fresh, properly packed capillary tube with the same compound.

    • Set a slow heating rate of 1-2 °C per minute.[4]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

    • Repeat this precise measurement at least twice to ensure the results are consistent and reproducible.

The following diagram illustrates the workflow for this experimental protocol:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Dry Dry Sample Grind->Dry Pack Pack Capillary Tube Dry->Pack Calibrate Calibrate Instrument with Standards Pack->Calibrate FastRamp Rapid Ramp Rate (10-20 °C/min) for Approximate MP Calibrate->FastRamp SlowRamp Slow Ramp Rate (1-2 °C/min) for Precise MP Range FastRamp->SlowRamp Record Record T_start and T_end SlowRamp->Record Repeat Repeat Measurement (2x) Record->Repeat Compare Compare Experimental MP to Literature Value Repeat->Compare Assess Assess Purity Based on Range and Depression Compare->Assess

Caption: Workflow for Accurate Melting Point Determination.

Data Presentation and Comparison: A Case Study of "Compound X"

Let's assume that after a thorough literature search for our hypothetical "Compound X," we find a reported melting point. We then proceed with the experimental determination as outlined above. The results are summarized in the table below.

ParameterLiterature ValueExperimental Value
Melting Point 150 °C147-149 °C
Purity Assumed HighTo be determined
Method Not SpecifiedCapillary Method

Interpretation of Results: Drawing Scientific Conclusions

The experimental melting point range for "Compound X" is slightly lower and broader than the single value reported in the literature. This discrepancy can be attributed to several factors:

  • Purity: The most likely explanation for the observed melting point depression and range broadening is the presence of minor impurities in the experimentally tested sample.

  • Experimental Conditions: The literature value may have been obtained under different conditions (e.g., a different heating rate or a different type of apparatus like a Kofler bench or Differential Scanning Calorimetry (DSC)).[2]

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point. The experimental sample may be a different polymorph than the one for which the literature value was reported.

Conclusion: A Commitment to Rigorous Verification

The determination of a melting point is a fundamental analytical technique that provides invaluable insight into the identity and purity of a crystalline compound. When a literature value is available, a carefully executed experimental determination serves as a crucial verification step. In cases where no literature data exists, such as with CAS 909010-86-2, the experimental protocol detailed in this guide provides a robust and self-validating framework for establishing a reliable melting point range for a new or uncharacterized compound. By adhering to these principles of meticulous sample preparation, instrument calibration, and precise measurement, researchers can ensure the integrity and reproducibility of their findings, which is the bedrock of scientific advancement.

References

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Wikipedia. Melting point. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse range of chemical compounds. Among these is Ethyl 5-bromo-3-methylthiophene-2-carboxylate, a halogenated heterocyclic compound valuable in synthetic chemistry. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. Adherence to correct disposal protocols is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl 5-bromo-3-methylthiophene-2-carboxylate and associated waste. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring that every action is understood and validated by established safety and environmental principles.

Hazard Identification and Risk Assessment

Understanding the specific hazards of a chemical is the first step in managing its lifecycle in the laboratory. Ethyl 5-bromo-3-methylthiophene-2-carboxylate is classified with several key hazards that directly inform its handling and disposal requirements.

Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation.[1][2][3]

The presence of a bromine atom classifies this compound as a halogenated organic compound .[4][5][6][7] This is the most critical factor for its disposal. Halogenated wastes are significantly more difficult and costly to dispose of compared to their non-halogenated counterparts and must never be mixed.[7] Improper disposal, such as drain disposal, is strictly prohibited as it can release toxic and persistent substances into the environment.[4][5][6]

Pre-Disposal Handling and Waste Segregation

Safe disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation at the point of generation.

Personal Protective Equipment (PPE): Before handling the pure chemical or its waste, always wear appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[1][8]

  • Gloves: Nitrile gloves are required to prevent skin contact.[5]

  • Eye Protection: Safety goggles or glasses are mandatory to protect from splashes.[1][5]

  • Lab Coat: A lab coat protects skin and clothing.[5]

  • Ventilation: All handling of this compound, including transfers to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4][9]

Waste Segregation: The Critical Step The cardinal rule for this compound is segregation into a dedicated waste stream.

  • Designated Container: All waste containing Ethyl 5-bromo-3-methylthiophene-2-carboxylate must be collected in a container clearly and exclusively labeled "Halogenated Organic Waste" .[4][5][6]

  • Compatibility: The waste container must be compatible with the chemical. High-density polyethylene (HDPE) or the original chemical container are excellent choices.[10][11][12] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[13]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "Ethyl 5-bromo-3-methylthiophene-2-carboxylate" and any other solvents or reagents present.[10] Do not use abbreviations or chemical formulas.[10]

Step-by-Step Disposal Protocols

Follow these procedural steps to ensure safe and compliant disposal of liquid waste and contaminated materials.

Protocol 1: Liquid Waste Disposal
  • Work Area Preparation: Ensure you are working in a designated Satellite Accumulation Area (SAA) within your laboratory, typically inside a chemical fume hood.[7][10][11]

  • Container Check: Confirm the "Halogenated Organic Waste" container is properly labeled, in good condition, and not more than 90% full to allow for vapor expansion and prevent spills.[10]

  • Waste Transfer: Carefully pour the liquid waste from your experimental flask or beaker into the designated waste container using a funnel.

  • Secure the Container: Immediately after adding waste, remove the funnel and tightly close the container lid.[6][10][11][12] A container left open, even with a funnel in it, is a common and serious violation of safety regulations.

  • Log Entry: If required by your institution, log the amount of waste added.

Protocol 2: Management of Contaminated Materials

Contaminated Solid Waste: Items such as used gloves, weigh boats, and absorbent paper contaminated with Ethyl 5-bromo-3-methylthiophene-2-carboxylate must also be treated as hazardous waste.

  • Collect these items in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.

  • The label should read "Solid Hazardous Waste" and list the chemical contaminants.

  • Store this container in the SAA alongside your liquid waste.

Empty Chemical Containers: An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[12][14][15]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as halogenated organic liquid waste. [12] Never pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[14][15]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[14][15]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[9][13]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as solid hazardous waste.[6][13]

    • Wipe the spill area with a cloth and appropriate solvent, and dispose of the cleaning materials as contaminated solid waste.

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[6]

    • Prevent entry into the area and await the arrival of trained responders.

The Disposal Workflow: From Benchtop to Final Disposal

The entire disposal process follows a clear, logical path from the moment waste is generated to its ultimate removal from the facility. The following diagram illustrates this workflow.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EH&S / External Vendor Procedures A Waste Generation (Liquid or Solid) B Is the waste halogenated? (e.g., contains Br, Cl, F, I) A->B C Select Labeled 'HALOGENATED ORGANIC WASTE' Container B->C Yes D Select 'Non-Halogenated Organic Waste' Container B->D No E Transfer Waste to Appropriate Container (in Fume Hood) C->E D->E F Keep Container Securely Closed in Satellite Accumulation Area E->F G Container >90% Full? F->G G->F No H Complete Waste Pickup Form and Request EH&S Collection G->H Yes I EH&S Collects Waste from Laboratory H->I J Consolidation at Central Hazardous Waste Facility I->J K Transport to Approved Waste Disposal Plant J->K L Final Disposal (e.g., High-Temperature Incineration) K->L

Caption: Decision workflow for laboratory chemical waste disposal.

By following this structured guide, you can ensure the safe and compliant disposal of Ethyl 5-bromo-3-methylthiophene-2-carboxylate, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EH&S office for local requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET. (2025, June 25). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Halogenated Solvents. University of Washington Environmental Health & Safety.
  • SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, March 13). Fisher Scientific.
  • Ethyl 2-amino-5-methylthiophene-3-carboxylate Safety Data Sheet. Molbase.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for handling Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS No. 5751-83-7). It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protection for you and your team.

Immediate Safety Briefing: Understanding the Hazard

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is classified as an irritant. Based on available safety data sheets (SDS), the primary hazards are:

  • Skin Corrosion/Irritation (Category 2) [1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2) [1][2][3]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system [1][2][3]

This means the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2] Our entire safety protocol is built around mitigating these specific risks through a multi-barrier approach.

The Core PPE Protocol: A Multi-Barrier Defense

Effective protection is not about a single piece of equipment, but an integrated system. Every component is critical.

PPE CategoryItemSpecifications and Rationale
Engineering Controls Certified Chemical Fume HoodRationale: This is your primary barrier. Handling this compound on an open bench is unacceptable. A fume hood is essential to control vapor and potential aerosol exposure, directly addressing the respiratory irritation hazard.[4][5] All manipulations, including weighing, transfers, and solution preparation, must occur within the hood.[4]
Hand Protection Chemical-Resistant GlovesRationale: To prevent skin irritation, appropriate gloves are mandatory.[1] Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[5][6] Always inspect gloves for tears or pinholes before use.[5] For prolonged tasks, consider double-gloving. After handling, remove gloves correctly to avoid contaminating your skin and wash hands thoroughly.[7]
Eye & Face Protection Safety Goggles with Side-ShieldsRationale: The risk of serious eye irritation necessitates robust protection.[1] Standard safety glasses are insufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[5]
Skin & Body Protection Laboratory CoatRationale: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from incidental contact and spills.[5][8]
Respiratory Protection NIOSH-Approved RespiratorRationale: While a fume hood is the primary control, a respirator may be required for large-scale operations, spill cleanup, or if engineering controls are not available or fail.[4] The need for respiratory protection should be determined by a formal risk assessment.

Operational Workflow: A Step-by-Step Guide to Safe Handling

Procedural discipline is as vital as the PPE itself. This workflow is designed to minimize exposure at every stage.

3.1 Pre-Handling Checklist

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed.[1][5]

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.

3.2 Step-by-Step Handling Protocol

  • Weighing: Carefully weigh the compound within the fume hood. To prevent the generation of dust or aerosols, use a weigh boat or paper and handle it gently.

  • Transfer: When transferring the solid, do so slowly and deliberately. If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Containment: Keep all containers holding the compound tightly closed when not in use.[1][2]

3.3 Post-Handling Decontamination

  • Clean Workspace: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent.

  • Dispose of Consumables: Contaminated gloves, weigh boats, and wipes must be disposed of in a designated, sealed container for halogenated chemical waste.[9][10]

  • Doff PPE: Remove your lab coat and wash your hands and any exposed skin thoroughly with soap and water.[2]

Emergency & Disposal Plan: Managing the Unexpected

4.1 Spill Response

  • Minor Spill (inside fume hood):

    • Alert others in the lab.

    • Use an absorbent material to collect the spill.[9]

    • Place the absorbent material in a sealed plastic bag or container, label it as "Hazardous Waste" containing Ethyl 5-bromo-3-methylthiophene-2-carboxylate, and dispose of it according to your institution's guidelines.[9][10]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent entry to the area.

4.2 First Aid

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]

4.3 Waste Disposal Plan As a halogenated organic compound, this chemical and any materials contaminated with it require special disposal.

  • Segregation is Key: Do NOT mix halogenated waste with non-halogenated waste streams.[9][10][11] This is critical for both safety and cost-effective disposal.

  • Labeling: Collect all waste (excess chemical, contaminated consumables) in a clearly labeled, sealed, and compatible container. The label must read "Hazardous Waste" and list all chemical constituents by their full names.[9][10]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[11] Do not pour this chemical down the drain.[12]

Visualization of Safety Protocol

PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for Ethyl 5-bromo-3-methylthiophene-2-carboxylate Start Start: Task Involves Chemical Handling IsFumeHood Is a certified chemical fume hood available? Start->IsFumeHood Proceed Proceed with task inside fume hood IsFumeHood->Proceed Yes Stop STOP! Do not proceed. Consult Safety Officer. IsFumeHood->Stop No WearCorePPE Wear Core PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat Proceed->WearCorePPE RiskAerosol Risk of aerosolization or large quantity? WearCorePPE->RiskAerosol AddRespirator Add NIOSH-approved respirator to PPE RiskAerosol->AddRespirator Yes Execute Execute Handling Protocol RiskAerosol->Execute No AddRespirator->Execute Dispose Follow Waste Disposal Plan Execute->Dispose

Sources

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Retrosynthesis Analysis

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Ethyl 5-bromo-3-methylthiophene-2-carboxylate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.